Product packaging for DIM-C-pPhCO2Me(Cat. No.:CAS No. 151358-48-4)

DIM-C-pPhCO2Me

Cat. No.: B1670646
CAS No.: 151358-48-4
M. Wt: 380.4 g/mol
InChI Key: BBAOKSZCULLDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A NR4A1 (Nur77) antagonist that exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells. DIM-C-pPhCO2Me decreases expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells. This compound inhibits migration of Rh30 and MDA-MB-231 cancer cells.>This compound is a novel nr4a1 (nur77) antagonist, exhibiting potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20N2O2 B1670646 DIM-C-pPhCO2Me CAS No. 151358-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOKSZCULLDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271204
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151358-48-4
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151358-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of DIM-C-pPhCO2Me: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 1,1-bis(3'-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic analog of diindolylmethane (DIM). This compound has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77. By targeting NR4A1, this compound orchestrates a cascade of downstream cellular events, leading to the inhibition of cancer cell growth, induction of apoptosis, and modulation of key signaling pathways implicated in oncogenesis. This document provides a comprehensive overview of its primary molecular interactions, downstream signaling effects, and supporting experimental data, offering valuable insights for researchers in oncology and drug development.

Primary Molecular Target: Nuclear Receptor 4A1 (NR4A1/Nur77)

The principal mechanism of action of this compound is its function as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[1][2][3][4] It exerts its effects by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[1] This antagonistic action is the lynchpin of its anti-neoplastic properties observed in a variety of cancer cell lines, including those of the colon, pancreas, and kidney.[1][5]

Downstream Cellular and Molecular Effects

The antagonism of NR4A1 by this compound triggers a series of downstream events that collectively contribute to its anti-cancer activity.

Inhibition of NR4A1-Dependent Gene Transcription

As an NR4A1 antagonist, this compound curtails the transactivation of NR4A1-dependent genes.[1][5] This leads to the downregulation of several pro-oncogenic proteins and pathways that are crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A hallmark of this compound's activity is the induction of apoptosis in cancer cells.[2][5] This programmed cell death is initiated through multiple avenues:

  • Downregulation of Anti-Apoptotic Proteins: The compound decreases the expression of Sp-regulated survival proteins such as survivin.[1]

  • Induction of Pro-Apoptotic Markers: Treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and positive Annexin V staining, both of which are indicative of apoptosis.[5][6]

Cell Growth Inhibition

This compound effectively inhibits the proliferation of various cancer cell lines.[2][5] The anti-proliferative effects are dose-dependent, with specific IC50 values determined for different cell types.

Modulation of Key Signaling Pathways

The antagonistic effect on NR4A1 reverberates through several critical signaling networks:

  • mTOR Signaling Pathway: In certain cellular contexts, this compound can inhibit the mTOR signaling pathway. This is achieved through the activation of the p53/sestrin2/AMPKα axis, which acts as a negative regulator of mTOR.[1]

  • Endoplasmic Reticulum (ER) Stress: The compound has been shown to induce markers of ER stress, including CHOP, ATF4, and p-PERK.[2] Prolonged ER stress can be a potent trigger for apoptosis.

  • Reactive Oxygen Species (ROS) Induction: An increase in intracellular reactive oxygen species (ROS) has been observed following treatment with this compound, which in turn activates cellular stress-response genes.[5]

Regulation of Gene Expression

Beyond the direct targets of NR4A1, this compound influences the expression of a broader set of genes involved in tumorigenesis. These include the downregulation of:

  • PAX3-FOXO1A

  • N-Myc

  • Rassf4

  • MyoD1

  • Grem1

  • DAPK1

  • TXNDC5

  • IDH1[2][5]

Inhibition of Cell Migration and Adhesion

This compound has been demonstrated to reduce the migratory and adhesive capabilities of cancer cells. This effect is associated with the downregulation of integrin β1 (ITGB1).[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
ACHNRenal Cell Carcinoma11.7[2]
786-ORenal Cell Carcinoma13.4[2]
Rh30Rhabdomyosarcoma~10-15[5]
RDRhabdomyosarcoma~15-20[5]
RKOColon Cancer21.2 (for DIM-C-pPhOH)[1]
SW480Colon Cancer21.4 (for DIM-C-pPhOH)[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

DIM_C_pPhCO2Me_Mechanism cluster_inhibition DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 Antagonizes ERStress ER Stress DIM->ERStress Induces ROS ROS Production DIM->ROS Induces Transcription NR4A1-Dependent Transcription NR4A1->Transcription NR4A1:e->Transcription:w mTOR mTOR Signaling NR4A1->mTOR Inhibits ProOncogenic Pro-Oncogenic Genes (e.g., survivin) Transcription->ProOncogenic Transcription:e->ProOncogenic:w CellGrowth Cell Growth & Survival ProOncogenic->CellGrowth Promotes ProOncogenic:s->CellGrowth:n Inhibits Apoptosis Apoptosis CellGrowth:s->Apoptosis:n Induces ERStress->Apoptosis Leads to ROS->Apoptosis Leads to

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Lines treatment Treatment with This compound start->treatment cell_viability Cell Viability Assay (e.g., MTT, IC50) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V, PARP Cleavage) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot luciferase_assay Luciferase Reporter Assay (NR4A1 Activity) treatment->luciferase_assay migration_assay Cell Migration Assay treatment->migration_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis luciferase_assay->data_analysis migration_assay->data_analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited research.

Cell Culture
  • Cell Lines: Cancer cell lines (e.g., RKO, SW480, ACHN, 786-O, Rh30, RD) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)
  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Varying concentrations of this compound (or DMSO as a control) are added to the wells.

  • After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis
  • Cells are treated with this compound for a designated time.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., NR4A1, PARP, survivin, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V Apoptosis Assay
  • Cells are treated with this compound.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the stained cells are analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified.

NR4A1 Transactivation Assay (Luciferase Reporter Assay)
  • Cells are co-transfected with an NR4A1 expression vector and a reporter plasmid containing NR4A1 response elements upstream of a luciferase gene (e.g., NBRE-luc).

  • A β-galactosidase expression vector is often co-transfected for normalization.

  • After transfection, cells are treated with this compound.

  • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using respective assay kits.

  • Luciferase activity is normalized to β-galactosidase activity to determine the effect of the compound on NR4A1 transactivation.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to inhibit cell growth, induce apoptosis, and modulate critical oncogenic signaling pathways underscores its therapeutic potential. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.

References

An In-depth Technical Guide on DIM-C-pPhCO2Me as a Nuclear Receptor 4A1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear receptor 4A1 (NR4A1), also known as Nur77, is an orphan nuclear receptor implicated in the progression of various cancers, including rhabdomyosarcoma, colon, breast, and renal cell carcinoma.[1][2][3] Its overexpression is often correlated with poor prognoses, making it a compelling therapeutic target. 1,1-Bis(3-indolyl)-1-(p-carboxymethylphenyl)methane (DIM-C-pPhCO2Me) is a member of the C-DIM (methylene-substituted diindolylmethane) family of compounds that has been identified as a potent antagonist of NR4A1.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by directly binding to the ligand-binding domain of NR4A1 and antagonizing its pro-oncogenic functions.[1] The effects of treatment with this compound are comparable to those observed following the genetic knockdown of NR4A1, confirming its mechanism-based activity.[1] The primary mechanisms include the inhibition of NR4A1-dependent transactivation, disruption of pro-survival gene expression, induction of cellular stress, and inhibition of the mTOR signaling pathway.

Inhibition of NR4A1-Dependent Transactivation

This compound functions as a direct antagonist, inhibiting the transcriptional activity of NR4A1. In reporter gene assays, this compound decreases luciferase activity driven by NR4A1 response elements, demonstrating its ability to block the receptor's function.[1]

Downregulation of Sp-Regulated Pro-Survival Genes

NR4A1 often acts as a coactivator for the Sp1 transcription factor, forming a complex with p300 to drive the expression of genes with GC-rich promoters.[1][4] These genes include critical regulators of cell survival and proliferation such as survivin, Bcl-2, cyclin D1, and EGFR.[1] this compound treatment leads to a decrease in the binding of NR4A1 and p300 to the promoters of these genes, subsequently reducing their expression and promoting apoptosis.[1]

cluster_nucleus Nucleus Sp1 Sp1 Complex NR4A1-Sp1-p300 Complex Sp1->Complex NR4A1 NR4A1 NR4A1->Complex p300 p300 p300->Complex Promoter GC-Rich Promoter (e.g., Survivin, Bcl-2) Complex->Promoter Binds Transcription Gene Transcription Promoter->Transcription Initiates Survival Cell Proliferation & Survival Transcription->Survival DIM This compound DIM->NR4A1 Antagonizes

Caption: NR4A1-Sp1 mediated gene transcription and its inhibition by this compound.

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress

A key function of NR4A1 is the maintenance of low cellular stress levels by regulating the expression of antioxidant genes like isocitrate dehydrogenase 1 (IDH1) and thioredoxin domain-containing 5 (TXNDC5).[1] this compound treatment, similar to NR4A1 knockdown, downregulates IDH1 and TXNDC5 expression.[1][3] This leads to an accumulation of reactive oxygen species (ROS), which in turn activates ER stress pathways, evidenced by the induction of markers like CHOP and ATF4.[1][3]

DIM This compound NR4A1 NR4A1 DIM->NR4A1 Inhibits TXNDC5_IDH1 TXNDC5 & IDH1 NR4A1->TXNDC5_IDH1 Regulates ROS ROS Increase TXNDC5_IDH1->ROS Suppresses ER_Stress ER Stress (CHOP, ATF4) ROS->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Induction of ROS and ER Stress by this compound via NR4A1 antagonism.

Inhibition of mTOR Signaling

This compound inhibits the mTOR signaling pathway through an ROS-dependent mechanism.[1] In cancer cells with mutant p53, the induction of ROS by this compound leads to the expression of sestrin 2.[1] Sestrin 2 subsequently activates AMP-activated protein kinase (AMPK), a known inhibitor of mTOR.[1] This results in decreased phosphorylation of downstream mTOR targets like 4EBP1 and S6RP, leading to reduced protein synthesis and cell growth.[1] In cells with wild-type p53, NR4A1 normally binds and inactivates p53; its antagonism by this compound liberates p53, which can also induce sestrin 2 and inhibit mTOR.[1][2]

DIM This compound NR4A1 NR4A1 DIM->NR4A1 Inhibits ROS ROS NR4A1->ROS Suppresses Sestrin2 Sestrin 2 ROS->Sestrin2 Induces AMPK AMPK Sestrin2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Growth Cell Growth & Protein Synthesis mTOR->Growth

Caption: mTOR pathway inhibition by this compound in mutant p53 cancer cells.

Quantitative Data Presentation

The antagonist activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell growth inhibition.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
ACHNRenal Cell Carcinoma11.724[3]
786-ORenal Cell Carcinoma13.424[3]
RKOColon Cancer~21.2 (for DIM-C-pPhOH)48[2]
SW480Colon Cancer~21.4 (for DIM-C-pPhOH)48[2]

Note: Data for DIM-C-pPhOH, a closely related analog, is included for comparative context where specific this compound data is not available.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an NR4A1 antagonist.

Cell Culture and Treatment
  • Cell Lines: Rhabdomyosarcoma (Rh30, RD), renal cell carcinoma (ACHN, 786-O), and colon cancer (RKO, SW480) cells are commonly used.[1][2][3]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 5-10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in DMSO to create a stock solution.[5] For experiments, cells are treated with varying concentrations of the compound (typically 0-20 µM) for specified durations (e.g., 24, 48, or 72 hours).[1][3] A vehicle control (DMSO) is run in parallel.

Western Blot Analysis
  • Purpose: To determine the effect of this compound on the protein expression levels of target genes.

  • Protocol:

    • After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., NR4A1, survivin, Bcl-2, TXNDC5, IDH1, p-AMPK, sestrin 2, PARP, and β-actin as a loading control).[1][2]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay
  • Purpose: To quantify the antagonist effect of this compound on NR4A1 transcriptional activity.

  • Protocol:

    • Cells are seeded in 12-well plates.

    • Cells are co-transfected with a reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc or UASx5-Luc) and an expression vector for NR4A1 (e.g., GAL4-NR4A1).[1][6]

    • After ~6 hours of transfection, the medium is replaced, and cells are treated with this compound or DMSO for 18-24 hours.

    • Cells are lysed, and luciferase activity in the cell extracts is measured using a luminometer.

    • Results are normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

Start Seed Cells in 12-well Plate Transfect Co-transfect with NR4A1 Expression Vector & Luciferase Reporter Plasmid Start->Transfect Treat Treat Cells with This compound or DMSO (18-24h) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze

Caption: Workflow for the NR4A1 Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP) Assay
  • Purpose: To investigate the binding of NR4A1 and associated proteins to specific gene promoters in the presence of this compound.

  • Protocol:

    • Cells are treated with this compound or DMSO.

    • Protein-DNA complexes are cross-linked with formaldehyde.

    • Cells are lysed, and the chromatin is sheared into fragments by sonication.

    • The sheared chromatin is immunoprecipitated overnight with antibodies against NR4A1, p300, Sp1, or RNA polymerase II.[1] An IgG antibody is used as a negative control.

    • The immune complexes are collected, and the DNA is purified after reversing the cross-links.

    • The amount of precipitated promoter DNA (e.g., for survivin, TXNDC5, IDH1) is quantified by real-time PCR.[1]

ROS Detection Assay
  • Purpose: To measure the induction of intracellular reactive oxygen species.

  • Protocol:

    • Cells are seeded in 6-well plates and treated with this compound.

    • In some experiments, cells are pre-treated with an antioxidant like glutathione (GSH) to confirm ROS-dependency.[6]

    • Following treatment, cells are incubated with a cell-permeable fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microscope.[6]

Apoptosis Assays (Annexin V Staining and PARP Cleavage)
  • Purpose: To detect and quantify apoptosis induced by this compound.

  • Protocol (Annexin V):

    • Cells are treated with the compound for the desired time.

    • Both floating and adherent cells are collected.

    • Cells are washed with PBS and resuspended in Annexin V binding buffer.

    • Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) are added.

    • After a 15-minute incubation in the dark, cells are analyzed by flow cytometry or confocal microscopy.[6] Annexin V-positive cells are considered apoptotic.

  • Protocol (PARP Cleavage):

    • Cell lysates are prepared as for Western blotting.

    • Samples are analyzed by Western blot using an antibody that detects both full-length and cleaved PARP.[1] An increase in the cleaved PARP fragment indicates apoptosis.

Conclusion

This compound is a promising, mechanism-based NR4A1 antagonist with potent anticancer activity across a range of tumor types.[1][3][7] Its ability to simultaneously disrupt multiple pro-oncogenic pathways—including cell survival signaling, stress response, and mTOR-mediated growth—highlights its therapeutic potential. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop NR4A1 antagonists as a novel class of cancer therapeutics.

References

The Antineoplastic Potential of DIM-C-pPhCO2Me: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, abbreviated as DIM-C-pPhCO2Me, is a synthetic derivative of diindolylmethane (DIM). It has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] This antagonism is central to its antineoplastic activities observed across a range of cancer types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells.[1] this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and induction of endoplasmic reticulum (ER) stress.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic activity, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

Quantitative Efficacy of this compound

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key in-vitro and in-vivo data.

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineCancer TypeParameterValue (µM)Reference
ACHNRenal Cell CarcinomaIC5011.7[3]
786-ORenal Cell CarcinomaIC5013.4[3]
MCF-7Breast CancerEffective Concentration7.5-20[3]
MDA-MB-231Breast CancerEffective Concentration7.5-20[3]
MIA PaCa-2Pancreatic CancerEffective Concentration15-20[4]
PANC-1Pancreatic CancerEffective Concentration15-20[4]
RKOColon CancerEffective Concentration15-20[4]
SW480Colon CancerEffective Concentration15-20[4]

Table 2: In-Vivo Efficacy of this compound

Animal ModelCancer TypeDosageOutcomeReference
Mice with E. coli pneumoniaN/A (Immune Response)2 mg/kg (single intratracheal dose)Reduced mortality (36.6% vs. 75%)[3]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the antagonism of NR4A1.[2][3] This interaction triggers a cascade of downstream events that collectively inhibit cancer cell proliferation and survival.

NR4A1 Antagonism and Apoptosis Induction

As an NR4A1 antagonist, this compound inhibits the pro-oncogenic functions of this nuclear receptor.[5] Knockdown of NR4A1 itself has been shown to decrease cell proliferation and induce apoptosis in cancer cells.[6] this compound mimics this effect, leading to the induction of apoptosis, a form of programmed cell death.[3] This is evidenced by increased Annexin V staining and the cleavage of caspases in treated cells.[6]

This compound This compound NR4A1 NR4A1 This compound->NR4A1 antagonizes Apoptosis Apoptosis This compound->Apoptosis induces Pro-oncogenic Pathways Pro-oncogenic Pathways NR4A1->Pro-oncogenic Pathways activates

Figure 1: Simplified overview of this compound's primary mechanism of action.

Modulation of Gene and Protein Expression

This compound significantly alters the expression of various genes and proteins involved in cancer progression. In rhabdomyosarcoma cells, it decreases the expression of the PAX3-FOXO1A fusion protein and its downstream targets, including N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[3] Furthermore, it has been shown to downregulate the expression of Sp-regulated genes like survivin by inhibiting Sp1 transactivation.[5]

Induction of Endoplasmic Reticulum (ER) Stress

Another key mechanism is the induction of ER stress.[3] Treatment with this compound leads to an increase in ER stress markers such as CHOP, ATF4, and p-PERK.[3] This cellular stress response can ultimately trigger apoptosis. The induction of ER stress by diindolylmethane analogs has been linked to the upregulation of death receptor 5 (DR5), further amplifying the apoptotic signal.[7]

cluster_ER_Stress Endoplasmic Reticulum This compound This compound ER Stress ER Stress This compound->ER Stress induces CHOP CHOP ER Stress->CHOP ATF4 ATF4 ER Stress->ATF4 p-PERK p-PERK ER Stress->p-PERK Apoptosis Apoptosis CHOP->Apoptosis

Figure 2: Signaling cascade of this compound-induced ER stress leading to apoptosis.

Inhibition of the mTOR Signaling Pathway

In colon cancer cells, this compound and its analogs have been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[5] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis.[5] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antineoplastic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1.2 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis induced by this compound.

  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: Quantify the percentage of apoptotic cells.[6]

Western Blot Analysis

This technique is used to detect changes in protein expression levels following treatment with this compound.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., NR4A1, PAX3-FOXO1A, CHOP, cleaved caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Cell Lysate Cell Lysate Protein Quantification Protein Quantification Cell Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 3: Standard workflow for Western Blot analysis.

Conclusion

This compound represents a promising antineoplastic agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to induce apoptosis, trigger ER stress, and inhibit the mTOR signaling pathway underscores its multifaceted approach to combating cancer cell growth and survival. The quantitative data from both in-vitro and in-vivo studies provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to investigate this compound and similar compounds, paving the way for future advancements in cancer therapy.

References

An In-depth Technical Guide to DIM-C-pPhCO2Me: A Nuclear Receptor 4A1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DIM-C-pPhCO2Me, a potent antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77. This document details the compound's chemical properties, including its CAS number and molecular structure. Furthermore, it consolidates key quantitative data from various studies and outlines detailed experimental protocols for its synthesis and biological evaluation. The guide also visualizes the compound's mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Identity and Properties

This compound, formally known as methyl 4-[bis(1H-indol-3-yl)methyl]benzoate, is a member of the C-DIM (1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane) family of compounds.[1]

PropertyValueReference
CAS Number 151358-48-4[2]
Molecular Formula C25H20N2O2[2]
Molecular Weight 380.44 g/mol [3]
IUPAC Name methyl 4-[bis(1H-indol-3-yl)methyl]benzoate[4]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54[5]
InChI InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3[4]
Appearance Light yellow to yellow solid[3][6]
Purity >98%[5]

Molecular Structure:

this compound Molecular Structure

Source: PubChem CID 15637614[4]

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[7][8] NR4A1 is implicated in the regulation of cancer cell proliferation, survival, and migration.[2] By binding to NR4A1, this compound inhibits its pro-oncogenic activities, leading to anti-neoplastic effects in various cancer models, including breast, colon, pancreatic, and renal cancers.[1][3]

The primary mechanisms of action include:

  • Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.[3]

  • Inhibition of Cell Proliferation: It effectively halts the growth of various cancer cell lines.[3]

  • Modulation of Gene Expression: this compound alters the expression of genes involved in cell survival and stress responses. It has been observed to decrease the expression of PAX3-FOXO1A, N-Myc, Rassf4, MyoD1, Grem1, DAPK1, TXNDC5, and IDH1.[3] It also induces markers of endoplasmic reticulum (ER) stress such as CHOP, ATF4, and p-PERK.[3]

  • Inhibition of Cell Migration and Adhesion: The compound reduces the migratory and adhesive capabilities of cancer cells by decreasing the expression of β1-integrin.[1][9]

Signaling Pathway Modulation

A key aspect of this compound's activity is its ability to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway. This inhibition is often mediated through an increase in reactive oxygen species (ROS) and the activation of the AMPKα (AMP-activated protein kinase α) axis.

mTOR_Signaling_Pathway This compound This compound NR4A1 NR4A1 This compound->NR4A1 antagonizes p53 p53 NR4A1->p53 inhibition lifted Sestrin2 Sestrin2 p53->Sestrin2 induces AMPKα AMPKα (activated) Sestrin2->AMPKα activates mTOR mTOR (inhibited) AMPKα->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Synthesis_Workflow Indole Indole (2 eq.) Reaction Acid-catalyzed Condensation (Reflux) Indole->Reaction Aldehyde Methyl 4-formylbenzoate (1 eq.) Aldehyde->Reaction Purification Purification (Crystallization) Reaction->Purification Product This compound Purification->Product

References

In Vitro Efficacy of DIM-C-pPhCO2Me: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the in vitro effects of 1,1-bis(3′-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic derivative of 3,3′-diindolylmethane (DIM). As a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, this compound has emerged as a promising candidate for cancer therapy. This document synthesizes available data on its impact on various cancer cell lines, detailing its mechanism of action, effects on cell viability, apoptosis, and relevant signaling pathways. Experimental protocols and visual representations of key cellular processes are included to support further research and development.

Data Presentation: Anti-cancer Activity of this compound

The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and qualitative apoptotic effects.

Table 1: IC50 Values of this compound in Renal Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
ACHNRenal Cell Carcinoma11.7[1]
786-ORenal Cell Carcinoma13.4[1]

Table 2: Qualitative Apoptotic Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration Range (µM)Exposure Time (hours)Observed EffectCitation
ACHNRenal Cell Carcinoma0-2024Inhibition of growth and induction of apoptosis[1]
786-ORenal Cell Carcinoma0-2024Inhibition of growth and induction of apoptosis[1]
MCF-7Breast Cancer7.5-2024Significant growth inhibition and apoptosis induction[1]
MDA-MB-231Breast Cancer7.5-2024Significant growth inhibition and apoptosis induction[1]
SKBR3Breast CancerNot specified24Apoptosis induction[2]

Core Mechanism of Action: NR4A1 Antagonism

This compound functions as a direct antagonist of the orphan nuclear receptor NR4A1.[1] NR4A1 is frequently overexpressed in solid tumors and promotes cancer cell proliferation, survival, and migration. By binding to NR4A1, this compound inhibits its transcriptional activity, leading to the downstream effects observed in cancer cells.

Key Signaling Pathways Modulated by this compound

The antagonism of NR4A1 by this compound initiates a cascade of events impacting critical signaling pathways that govern cell fate.

NR4A1-Mediated Gene Regulation

This compound treatment leads to the downregulation of NR4A1 target genes that are crucial for cancer cell survival and proliferation. In rhabdomyosarcoma cells, this includes the decreased expression of PAX3-FOXO1A and its downstream targets N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[1]

This compound This compound NR4A1 NR4A1 This compound->NR4A1 Antagonizes PAX3-FOXO1A PAX3-FOXO1A NR4A1->PAX3-FOXO1A Upregulates Pro-Survival Genes Pro-Survival Genes PAX3-FOXO1A->Pro-Survival Genes Activates Transcription of (N-Myc, Rassf4, etc.)

This compound inhibits NR4A1-mediated pro-survival gene expression.
Induction of Apoptosis and ER Stress

This compound is a potent inducer of apoptosis.[1] This programmed cell death is, in part, mediated by the induction of endoplasmic reticulum (ER) stress. Markers of ER stress, such as CHOP, ATF4, and p-PERK, are upregulated following treatment with this compound.[1]

This compound This compound ER Stress ER Stress This compound->ER Stress Induces CHOP, ATF4, p-PERK CHOP, ATF4, p-PERK ER Stress->CHOP, ATF4, p-PERK Upregulates Apoptosis Apoptosis CHOP, ATF4, p-PERK->Apoptosis Promotes

Induction of ER stress and apoptosis by this compound.
Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. While direct studies on this compound's effect on mTOR are limited, related C-DIM compounds that also antagonize NR4A1 have been shown to inhibit mTOR signaling. This inhibition is often mediated through the activation of the p53/sestrin2/AMPKα axis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for key in vitro assays based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E

Workflow for a typical MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, p-mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking & Antibody Incubation C->D E Detection D->E

General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant in vitro anti-cancer activity across various cancer cell lines, primarily through the antagonism of NR4A1. Its ability to induce apoptosis and modulate key signaling pathways highlights its therapeutic potential. Further research is warranted to obtain a more comprehensive quantitative dataset on its effects on apoptosis and cell cycle progression in a wider range of cancer types. Elucidating the full spectrum of its downstream targets and its potential for synergistic combinations with other chemotherapeutic agents will be crucial for its clinical translation. This technical guide serves as a foundational resource to facilitate these future investigations.

References

Preliminary In Vivo Efficacy of DIM-C-pPhCO2Me: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies of DIM-C-pPhCO2Me, a promising antagonist of the nuclear receptor 4A1 (NR4A1), in various animal models. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the methodologies cited.

Core Mechanism of Action

This compound is a member of the C-DIM family of compounds that acts as an antagonist to NR4A1 (also known as Nur77 or TR3). NR4A1 is a transcription factor implicated in the regulation of cancer cell proliferation, survival, and migration. By antagonizing NR4A1, this compound disrupts key oncogenic signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis. In preclinical models, the closely related analog DIM-C-pPhOH has been shown to inhibit tumor growth by impacting the mTOR signaling pathway and promoting programmed cell death.

Summary of In Vivo Quantitative Data

Table 1: Efficacy of DIM-C-pPhOH in an Orthotopic Lung Cancer Mouse Model

ParameterControl Group (Corn oil)Treatment Group (DIM-C-pPhOH, 30 mg/kg/day)
Median Tumor Weight (mg) Data not specifiedSignificantly reduced vs. control
Median Tumor Volume (mm³) Data not specifiedSignificantly reduced vs. control
Treatment Duration 4 weeks4 weeks
Administration Route Oral gavageOral gavage

Data derived from studies on A549 human lung cancer cells implanted in athymic nude mice.

Key Signaling Pathways

The anticancer activity of this compound and related C-DIMs is attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The two primary pathways affected are the mTOR signaling pathway and the intrinsic apoptosis pathway.

mTOR_Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when active DIM_C_pPhCO2Me This compound NR4A1 NR4A1 DIM_C_pPhCO2Me->NR4A1 Antagonizes NR4A1->mTORC1 Promotes Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Mitochondrion_Membrane Mitochondrial Outer Membrane Cytochrome_c_cyto Cytochrome c Mitochondrion_Membrane->Cytochrome_c_cyto Releases Cytochrome_c_mito Cytochrome c Bax_Bak_inactive Bax/Bak (inactive) Bax_Bak_active Bax/Bak (active) Bax_Bak_inactive->Bax_Bak_active Bcl2 Bcl-2 Bcl2->Bax_Bak_inactive Inhibits Cellular_Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bid, Bad) BH3_only->Bax_Bak_inactive Activates BH3_only->Bcl2 Inhibits Bax_Bak_active->Mitochondrion_Membrane Forms pores in Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves to activate Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves Pro-caspase-3 to activate Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes DIM_C_pPhCO2Me This compound NR4A1 NR4A1 DIM_C_pPhCO2Me->NR4A1 Antagonizes NR4A1->Bcl2 Upregulates Experimental_Workflow Cell_Culture Cancer Cell Line Culture (e.g., A549) Animal_Model Orthotopic Implantation in Athymic Nude Mice Cell_Culture->Animal_Model Tumor_Establishment Tumor Growth Monitoring (e.g., Bioluminescence) Animal_Model->Tumor_Establishment Randomization Randomization into Control & Treatment Groups Tumor_Establishment->Randomization Treatment Daily Administration of This compound or Vehicle Randomization->Treatment Endpoint Study Endpoint (e.g., 4 weeks) Treatment->Endpoint Data_Collection Tumor Excision, Weight & Volume Measurement Endpoint->Data_Collection Tissue_Processing Tissue Fixation (for IHC/TUNEL) & Snap-Freezing (for Western Blot) Data_Collection->Tissue_Processing Analysis Data Analysis: - Tumor Growth Inhibition - Western Blot (mTOR) - TUNEL (Apoptosis) Tissue_Processing->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Methodological & Application

Application Notes and Protocols for DIM-C-pPhCO2Me in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of DIM-C-pPhCO2Me, a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77), for use in various in vitro assays.[1][2][3][4][5] Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.

Compound Information

PropertyValueReference
Molecular Formula C₂₅H₂₀N₂O₂[3][6][7]
Molecular Weight 380.44 g/mol [1][3][4][7]
Appearance Pink to light red powder[3]
Purity ≥98% (HPLC)[3][6]
CAS Number 151358-48-4[2][3][6][7]

Solubility Data

The solubility of this compound can vary between batches and suppliers. It is recommended to perform a solubility test for each new batch. The compound is soluble in several organic solvents.[6]

SolventReported Solubility Range
DMSO 2 mg/mL to ≥ 125 mg/mL (5.26 mM to ≥ 328.57 mM)
DMF 30 mg/mL (~78.85 mM)
Ethanol 20 mg/mL (~52.57 mM)

Note: It is highly recommended to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[1]

Preparation of Stock Solutions

For in vitro cellular assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted in a cell culture medium to the desired final concentration.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile, filtered pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.8044 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[8]

    • Gentle warming to 37°C can also aid in dissolution.[4]

  • Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Preparation of Working Solutions for Cell-Based Assays

The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Protocol for Preparing a 10 µM Working Solution
  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in the culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of the cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based in vitro assay, such as a cell viability or apoptosis assay.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution (e.g., 10 µM in Media) prep_stock->prep_working Dilute treat_cells Treat Cells with This compound prep_working->treat_cells Add to cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Flow Cytometry) incubate->assay data_acq Data Acquisition assay->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Response DIM This compound NR4A1 NR4A1 (Nur77) Nuclear Receptor DIM->NR4A1 Antagonizes ProSurvival Pro-Survival Genes (e.g., β1-integrin) NR4A1->ProSurvival Promotes Expression Apoptosis Apoptosis NR4A1->Apoptosis Inhibits CellEffects Cell Proliferation, Migration, Survival ProSurvival->CellEffects Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DIM-C-pPhCO2Me, a known nuclear receptor 4A1 (NR4A1) antagonist, in cancer cell research. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values reported in the literature.

Cancer TypeCell LineConcentration RangeIC50 ValueObserved Effects
Renal Cell CarcinomaACHN0-20 µM11.7 µMDecreased cell proliferation, induction of apoptosis.[1]
Renal Cell Carcinoma786-O0-20 µM13.4 µMDecreased cell proliferation, induction of apoptosis.[1]
Breast CancerMCF-77.5-20 µMNot ReportedInhibition of cell growth.[1]
Breast CancerMDA-MB-2317.5-20 µMNot ReportedInhibition of cell growth.[1]
RhabdomyosarcomaRh30Not ReportedNot ReportedInduction of IL24 gene expression, decreased PAX3-FOXO1A protein expression.[1]
Colon CancerRKONot ReportedNot ReportedDecreased cell growth, induction of apoptosis.
Colon CancerSW480Not ReportedNot ReportedDecreased cell growth, induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and Maintenance
  • Cell Lines: ACHN, 786-O, MCF-7, MDA-MB-231, RKO, and SW480 cells can be obtained from recognized cell repositories.

  • Culture Medium: Grow cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Store the stock solution at -20°C or -80°C for long-term stability.[1][2]

  • Working Concentrations: On the day of the experiment, dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0-20 µM).

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT or CellTiter-Glo®)
  • Following treatment with this compound, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[3]

Apoptosis Assay (Annexin V Staining)
  • After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, cleaved Caspase-3, Bcl-2, p53, sestrin 2, p-AMPKα, p-p70S6K, p-S6RP) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Visualized Signaling Pathways and Workflows

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the effects of this compound on cancer cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture drug_prep 2. Prepare this compound cell_culture->drug_prep cell_seeding 3. Seed Cells drug_prep->cell_seeding treatment 4. Treat with this compound cell_seeding->treatment viability Cell Viability Assay treatment->viability apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western

Experimental workflow for this compound treatment.
Signaling Pathway of this compound in p53-positive Cancer Cells

This compound acts as an antagonist of NR4A1, leading to the inhibition of mTOR signaling in cancer cells expressing wild-type p53.[4] This is achieved through the activation of the p53/sestrin2/AMPKα axis.[4]

G DIM This compound NR4A1 NR4A1 DIM->NR4A1 Antagonizes p53 p53 NR4A1->p53 Inhibits sestrin2 Sestrin 2 p53->sestrin2 Activates AMPK AMPKα sestrin2->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits apoptosis Apoptosis mTOR->apoptosis Inhibits growth_inhibition Cell Growth Inhibition mTOR->growth_inhibition Inhibits

This compound's impact on the mTOR signaling pathway.

Mechanism of Action

This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] By binding to NR4A1, it inhibits its pro-oncogenic functions.[4] This antagonism leads to the induction of apoptosis and the inhibition of cell growth in various cancer cell lines.[1][4]

In p53-positive cancer cells, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[4] This occurs through the activation of a p53-dependent pathway that involves the upregulation of sestrin 2 and subsequent activation of AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR signaling, leading to decreased cell proliferation and survival.[4]

Furthermore, this compound treatment has been observed to decrease the expression of Sp-regulated genes, such as survivin, which are critical for cancer cell survival.[4] The compound also induces markers of endoplasmic reticulum (ER) stress, such as CHOP, ATF4, and p-PERK, which can contribute to apoptosis.[1]

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following DIM-C-pPhCO2Me Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhCO2Me is a synthetic derivative of 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) and functions as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1] NR4A1 is implicated in the regulation of cell proliferation, apoptosis, and survival, and its overexpression is associated with several types of cancer. By antagonizing NR4A1, this compound has been shown to modulate the expression of various proteins involved in key cellular signaling pathways, leading to anti-neoplastic effects in preclinical models. These pathways include the mTOR signaling cascade and the endoplasmic reticulum (ER) stress response.

Western blotting is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression in response to treatment. This document provides detailed protocols for cell treatment, lysate preparation, and Western blot analysis to investigate the effects of this compound on target protein expression.

Data Presentation: Expected Protein Expression Changes

The following tables summarize the anticipated changes in the expression of key proteins in cancer cell lines following treatment with this compound, based on its activity as an NR4A1 antagonist. These tables are designed to guide researchers in their experimental design and data interpretation.

Table 1: Downregulated Proteins Following this compound Treatment

Target ProteinFunctionExpected Change in Expression
SurvivinInhibition of apoptosis, regulation of cell divisionSignificant Decrease
Bcl-2Inhibition of apoptosisDecrease
EGFRCell proliferation, survival, and metastasisDecrease
PAX3-FOXO1AOncogenic fusion protein in rhabdomyosarcomaDecrease
N-MycOncogene, cell growth and proliferationDecrease
Rassf4Tumor suppressorDecrease
MyoD1Muscle differentiationDecrease
Grem1Growth factor antagonistDecrease
DAPK1Pro-apoptotic protein kinaseDecrease
TXNDC5Protein disulfide isomeraseDecrease
IDH1Enzyme in cellular metabolismDecrease

Table 2: Upregulated and Phosphorylation-Modified Proteins Following this compound Treatment

Target ProteinFunctionExpected Change in Expression/Phosphorylation
CHOPPro-apoptotic transcription factor in ER stressMarked Increase
ATF4Transcription factor in ER stress and integrated stress responseIncrease
p-PERKPhosphorylated (activated) form of PERK, an ER stress sensorIncrease in Phosphorylation
Sestrin 2Stress-inducible protein, inhibitor of mTOR signalingIncrease
p-AMPKαPhosphorylated (activated) form of AMPK, a cellular energy sensorIncrease in Phosphorylation
Cleaved Caspase-3Executioner caspase in apoptosisIncrease
Cleaved PARPSubstrate of activated caspases, marker of apoptosisIncrease

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound. Optimization of cell seeding density, treatment duration, and drug concentration is recommended for each cell line.

Materials:

  • Cancer cell line of interest (e.g., colon, pancreatic, endometrial)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term use.

  • Treatment: On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest drug concentration.

  • Medium Replacement: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, proceed to cell lysis for protein extraction.

Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

  • Treated and control cells from the previous protocol

  • Ice-cold PBS

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • Washing: Place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).

  • Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • Storage: Store the lysates at -80°C until use.

Western Blot Analysis

This protocol provides a standard procedure for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting.

Materials:

  • Cell lysates

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels (precast or hand-casted)

  • Electrophoresis apparatus and running buffer

  • Transfer apparatus, transfer buffer, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Thaw the cell lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples and a protein ladder into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Seeding and Culture B This compound Treatment A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting F->G H Detection and Imaging G->H I Data Analysis and Quantification H->I

Caption: A streamlined workflow for Western blot analysis.

G cluster_pathway This compound-Mediated Inhibition of mTOR Signaling DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 ROS ↑ ROS NR4A1->ROS Sestrin2 ↑ Sestrin 2 ROS->Sestrin2 AMPK AMPK Sestrin2->AMPK pAMPK p-AMPKα (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 mTORC1_inhibited mTORC1 (Inhibited) mTORC1->mTORC1_inhibited p70S6K p70S6K mTORC1_inhibited->p70S6K _4EBP1 4E-BP1 mTORC1_inhibited->_4EBP1 p_p70S6K p-p70S6K p70S6K->p_p70S6K Protein_Synthesis Protein Synthesis p_4EBP1 p-4E-BP1 _4EBP1->p_4EBP1 Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Inhibition of the mTOR signaling pathway.

G cluster_er_stress Induction of ER Stress and Apoptosis by this compound DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 ER_Stress ↑ Endoplasmic Reticulum Stress NR4A1->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK (Active) PERK->pPERK ATF4 ↑ ATF4 pPERK->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Induction of ER stress-mediated apoptosis.

References

Application Notes and Protocols: Utilizing DIM-C-pPhCO2Me in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing DIM-C-pPhCO2Me, a potent NR4A1 antagonist, in combination with standard chemotherapy agents. The protocols outlined below are intended to serve as a foundational guide for preclinical research aimed at exploring synergistic anti-cancer effects.

Introduction

This compound is a member of the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) class of compounds that acts as an antagonist to the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1] NR4A1 is a transcription factor that is overexpressed in various cancers and plays a pro-oncogenic role by promoting cell proliferation, survival, and metabolic reprogramming.[1][2] By antagonizing NR4A1, this compound has been shown to inhibit cancer cell growth and induce apoptosis in a range of cancer cell lines, including those of the breast, colon, and kidney.[3] The modulation of key survival pathways by this compound provides a strong rationale for its use in combination with conventional cytotoxic chemotherapy to enhance therapeutic efficacy and potentially overcome drug resistance.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting NR4A1-mediated transcription of genes involved in cell survival and proliferation, such as Sp-regulated genes (e.g., survivin, bcl-2) and those involved in the mTOR signaling pathway. This targeted approach suggests that this compound could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents. By simultaneously targeting distinct pathways, combination therapy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.

Preclinical Data Summary (Single Agent)

The following table summarizes the reported in vitro efficacy of this compound as a single agent in various cancer cell lines. This data serves as a baseline for designing combination studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Observed Effects
ACHNRenal Cell Carcinoma11.724Growth inhibition, Apoptosis induction
786-ORenal Cell Carcinoma13.424Growth inhibition, Apoptosis induction
MCF-7Breast Cancer7.5 - 2024Significant growth inhibition
MDA-MB-231Breast Cancer7.5 - 2024Significant growth inhibition
Rh30RhabdomyosarcomaNot specified24Induction of IL24 gene expression, Decreased PAX3-FOXO1A protein expression

Proposed Combination Regimens

Based on the known activity of this compound and standard-of-care chemotherapeutics, the following combinations are proposed for investigation:

  • Rhabdomyosarcoma: this compound in combination with Vincristine, Actinomycin D, and/or Cyclophosphamide.[4][5][6]

  • Endometrial Cancer: this compound in combination with Carboplatin and/or Paclitaxel.[7][8][9]

Experimental Protocols

The following are detailed protocols for conducting in vitro combination studies with this compound.

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution:

    • This compound is soluble in DMSO at concentrations of ≥ 125 mg/mL (328.57 mM).[3]

    • Prepare a 10 mM stock solution in sterile DMSO.

    • Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[3] Avoid repeated freeze-thaw cycles.

  • Chemotherapy Agent Stock Solutions:

    • Prepare stock solutions of Vincristine, Actinomycin D, Cyclophosphamide, Carboplatin, or Paclitaxel in their recommended solvents (e.g., sterile water, DMSO) at a concentration of 10 mM.

    • Store according to the manufacturer's instructions.

Protocol 2: In Vitro Synergy Study using MTT Assay

This protocol is designed to assess the synergistic cytotoxic effects of this compound in combination with a standard chemotherapy agent.

Materials:

  • Cancer cell line of interest (e.g., Rh30 for rhabdomyosarcoma, Ishikawa for endometrial cancer)

  • Complete cell culture medium

  • 96-well plates

  • This compound and chemotherapy agent stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.

    • Treat the cells with:

      • This compound alone (at various concentrations)

      • Chemotherapy agent alone (at various concentrations)

      • A combination of both drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs) or in a checkerboard format.

    • Include a vehicle control (medium with DMSO, final concentration <0.5%).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 10 minutes at a low speed.[11]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

Protocol 3: Data Analysis and Synergy Quantification

The interaction between this compound and the chemotherapy agent can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[12][13][14]

Calculation:

The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.

Interpretation of CI values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a visual representation of the synergy.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its combination effects.

NR4A1_Signaling_Pathway NR4A1 Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NR4A1 NR4A1 Sp1 Sp1 NR4A1->Sp1 activates mTOR Pathway mTOR Pathway NR4A1->mTOR Pathway activates Pro-survival Genes Survivin, Bcl-2 Sp1->Pro-survival Genes transcribes Cell Growth & Proliferation Cell Growth & Proliferation mTOR Pathway->Cell Growth & Proliferation This compound This compound This compound->NR4A1 inhibits Chemotherapy Chemotherapy Chemotherapy->Cell Growth & Proliferation inhibits

Caption: Inhibition of NR4A1 signaling by this compound.

Experimental_Workflow Workflow for In Vitro Combination Study Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation (48-72h) Incubation (48-72h) Drug Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Synergy Assessment (CI) Synergy Assessment (CI) Data Analysis->Synergy Assessment (CI)

Caption: General experimental workflow for synergy assessment.

Conclusion

The unique mechanism of action of this compound as an NR4A1 antagonist presents a promising opportunity for its use in combination with standard chemotherapy regimens. The protocols and information provided herein offer a solid framework for researchers to design and execute preclinical studies to validate the synergistic potential of these combinations, with the ultimate goal of developing more effective and less toxic cancer therapies.

References

Application Notes and Protocols: Transfection Assays to Study NR4A1-Dependent Transactivation with DIM-C-pPhCO2Me

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2] It is considered a pro-oncogenic factor in several cancers, making it a promising therapeutic target.[3][4] NR4A1 can regulate gene expression by binding to specific DNA sequences, such as the NGFI-B response element (NBRE) and the Nur-responsive element (NuRE), as a monomer or homodimer.[2][4][5]

One class of compounds that modulate NR4A1 activity is the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs). Among these, DIM-C-pPhCO2Me has been identified as an antagonist of NR4A1.[6][7] This compound binds to the ligand-binding domain of NR4A1 and inhibits its transcriptional activity.[6][8] Luciferase reporter assays are a robust method to quantify the antagonistic effects of compounds like this compound on NR4A1-dependent transactivation. This document provides detailed protocols and data for utilizing transfection assays to study this interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of NR4A1 antagonism by this compound and the general experimental workflow for the transfection assay.

cluster_0 Cell Nucleus NR4A1 NR4A1 NBRE NBRE/NuRE (Promoter Region) NR4A1->NBRE Binds to TargetGene Target Gene (e.g., Survivin, Bcl-2) NBRE->TargetGene Activates Transcription Transcription TargetGene->Transcription DIM This compound DIM->NR4A1

Caption: NR4A1 antagonism by this compound.

cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., 24-well plate) B 2. Co-transfection - NR4A1 Expression Vector - NBRE-Luciferase Reporter - Renilla Control Vector A->B C 3. Treatment (24h post-transfection) - Vehicle Control - this compound B->C D 4. Cell Lysis (48h post-transfection) C->D E 5. Luciferase Assay - Measure Firefly Luciferase - Measure Renilla Luciferase D->E F 6. Data Analysis - Normalize Firefly to Renilla - Calculate Fold Change E->F

References

Proper storage and handling of DIM-C-pPhCO2Me powder and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DIM-C-pPhCO2Me is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] It has demonstrated significant anti-neoplastic activity in various cancer cell lines, including those of the breast, kidney, and rhabdomyosarcoma.[1] Its mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound powder and solutions to ensure experimental reproducibility and integrity.

Chemical Properties

PropertyValue
Molecular Formula C₂₅H₂₀N₂O₂
Molecular Weight 380.44 g/mol
CAS Number 151358-48-4
Appearance Light yellow to yellow solid

Proper Storage and Handling of this compound Powder

Proper storage of the lyophilized powder is crucial to maintain its stability and efficacy.

Storage Conditions:

ConditionDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.[2]
4°CUp to 2 yearsSuitable for intermediate-term storage.[1]
0°C (desiccated)Short-termRecommended for brief periods.[3]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder.

  • Handle in a well-ventilated area to avoid inhalation of dust particles.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Preparation and Storage of this compound Solutions

Solubility:

SolventSolubility
DMSO≥ 125 mg/mL
DMF30 mg/mL
Ethanol20 mg/mL
WaterInsoluble

Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, add 262.9 µL of fresh, anhydrous DMSO to 1 mg of this compound powder.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

ConditionDurationNotes
-80°CUp to 2 yearsRecommended for long-term storage.[1]
-20°CUp to 1 yearSuitable for shorter-term storage.[1]

Preparation of Working Solutions:

For in vitro cell culture experiments, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A recommended formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

To prepare, add each solvent sequentially and ensure the solution is clear before adding the next component. It is recommended to prepare this working solution fresh on the day of use.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cells using a colorimetric assay such as MTT or WST-1.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Aspirate the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of NR4A1 Downstream Targets

This protocol describes the detection of changes in protein expression of NR4A1 downstream targets following treatment with this compound.

  • Cell Lysis: Plate and treat cells with this compound (e.g., 10-20 µM for 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAX3-FOXO1A, N-Myc, p-PERK, CHOP, or β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

DIM_C_pPhCO2Me_Signaling_Pathway cluster_inhibition Inhibition cluster_induction Induction DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 antagonizes ER_Stress ER Stress DIM->ER_Stress PAX3_FOXO1A PAX3-FOXO1A NR4A1->PAX3_FOXO1A N_Myc N-Myc NR4A1->N_Myc Grem1 Grem1 NR4A1->Grem1 MyoD1 MyoD1 NR4A1->MyoD1 Rassf4 Rassf4 NR4A1->Rassf4 DAPK1 DAPK1 NR4A1->DAPK1 TXNDC5 TXNDC5 NR4A1->TXNDC5 IDH1 IDH1 NR4A1->IDH1 p_PERK p-PERK ER_Stress->p_PERK ATF4 ATF4 p_PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Experimental_Workflow_In_Vitro start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prepare_working Prepare Working Dilutions in Culture Medium store_stock->prepare_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate assay Perform Downstream Assay (e.g., Proliferation, Western Blot) incubate->assay end End assay->end Storage_Handling_Logic cluster_powder This compound Powder cluster_solution This compound Solution powder_storage Store at -20°C (long-term) or 4°C (short-term) stock_prep Dissolve in Anhydrous DMSO (e.g., 10 mM) powder_storage->stock_prep stock_storage Aliquot and Store at -80°C stock_prep->stock_storage working_prep Dilute in Appropriate Buffer/Medium (Prepare Fresh) stock_storage->working_prep

References

Application Notes and Protocols: In Vivo Formulation of DIM-C-pPhCO2Me for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhCO2Me is a potent and specific antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3] NR4A1 is implicated in the progression of various cancers, including renal cell carcinoma, breast cancer, and rhabdomyosarcoma, making it a compelling therapeutic target.[1] this compound exerts its antineoplastic activity by inducing apoptosis and modulating key cellular pathways, such as inducing ER stress and downregulating pro-oncogenic proteins.[1] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which necessitates specialized formulation strategies for effective in vivo delivery in animal models.[2]

These application notes provide detailed protocols for the preparation and administration of this compound formulations suitable for animal studies, based on available data for this compound and its close analogs.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is the first step in developing an appropriate in vivo formulation. The compound is highly soluble in organic solvents like DMSO but is insoluble in water.[2] This characteristic makes direct administration in aqueous buffers unfeasible and points towards the use of suspension or specialized emulsion/nanocarrier systems.

Property Value Source
Molecular Weight 380.44 g/mol [2][4]
Molecular Formula C25H20N2O2[2]
Solubility in DMSO ≥ 76 mg/mL (199.76 mM)[2][4]
Solubility in Ethanol ~38 mg/mL[2]
Solubility in Water Insoluble[2]

In Vivo Formulation Protocols

Given the compound's lipophilicity and poor water solubility, oral administration via gavage using a suspension is a common and practical approach.[5][6] Formulations using either carboxymethylcellulose sodium (CMC-Na) or an oil-based vehicle are recommended.

Protocol 1: Homogeneous Suspension for Oral Administration (CMC-Na Vehicle)

This protocol is adapted from methodologies suggested for poorly soluble compounds and is suitable for achieving a homogeneous suspension for oral dosing.[2]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Weighing scale

  • Spatula

  • Glass mortar and pestle or homogenizer

  • Sterile container

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved. A magnetic stirrer is recommended.

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., mg/kg), and the dosing volume (e.g., 10 mL/kg). Prepare a slight overage (e.g., 10-20%) to account for transfer losses.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Create a Paste: Place the weighed this compound powder into a glass mortar. Add a small volume of the 0.5% CMC-Na vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Prepare Final Suspension: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing or homogenizing until a uniform, homogeneous suspension is achieved.

  • Storage: Store the suspension in a sterile, labeled container. It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, keep it at 2-8°C and ensure it is thoroughly re-suspended before administration.

Protocol 2: Oil-Based Suspension for Oral Administration (Corn Oil Vehicle)

This method is based on protocols used for the closely related analog, DIM-C-pPhOH, and is an effective alternative for lipophilic compounds.[7][8]

Materials:

  • This compound powder

  • Corn oil (sterile-filtered)

  • Weighing scale

  • Spatula

  • Sterile conical tube or vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Amounts: Determine the total amount of this compound and corn oil needed for the study.

  • Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile conical tube.

  • Add Vehicle: Add the calculated volume of sterile corn oil to the tube.

  • Suspend the Compound: Vigorously vortex the mixture for 5-10 minutes. If necessary, use a bath sonicator for short intervals (1-2 minutes) to aid in dispersion and break up any aggregates.

  • Visual Inspection: Ensure the final product is a uniform suspension. Continue mixing if any clumps of powder are visible.

  • Storage and Use: This formulation should be prepared fresh. Keep the suspension continuously mixed (e.g., on a rotator or by frequent vortexing) during the dosing procedure to ensure each animal receives a consistent dose.

Animal Administration Protocols

The following are generalized protocols for common administration routes in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each mouse and calculate the precise volume of the formulation to be administered. A common dosing volume is 10 mL/kg.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Fill Syringe: Ensure the formulation is well-suspended, then draw the calculated volume into the syringe. Remove any air bubbles.

  • Administration: Insert the gavage needle into the mouse's mouth, passing it gently along the side of the mouth and over the tongue into the esophagus. Do not force the needle.

  • Deliver Dose: Once the needle is properly positioned in the esophagus (you should not feel the tracheal rings), slowly depress the plunger to deliver the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate improper administration.[9]

Protocol 4: Intraperitoneal (IP) Injection in Mice

For IP injection, a formulation with minimal irritation is required. While CMC-Na is generally well-tolerated, a formulation using a small percentage of a solubilizing agent like DMSO, further diluted in saline or PBS, may be considered. Note: The final concentration of DMSO should be kept as low as possible (ideally <10%) to avoid toxicity.

Materials:

  • Prepared this compound formulation

  • Sterile needles (e.g., 25-27 gauge)[10]

  • Syringes (1 mL)

  • 70% alcohol swabs

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume is 10 mL/kg.[10][11]

  • Animal Restraint: Restrain the mouse to expose the abdomen, typically by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]

  • Administration: Insert the needle at a 30-40 degree angle with the bevel facing up. Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ.[11]

  • Deliver Dose: If no fluid is aspirated, inject the solution smoothly.

  • Withdraw Needle: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.

Summary of In Vivo Studies

The following table summarizes reported preclinical studies using this compound and a closely related analog, DIM-C-pPhOH, providing context for dose and vehicle selection.

Compound Animal Model Dose Route of Admin. Vehicle Key Findings Source
This compound Mice (E. coli pneumonia model)2 mg/kg (single dose)IntratrachealNot specifiedReduced mortality and augmented phagocytic activity.[1]
DIM-C-pPhOH Mice (Orthotopic lung cancer)30 mg/kg/dayOral GavageCorn OilInhibited tumor growth and lung metastasis.[7]
DIM-C-pPhOH Mice (Orthotopic pancreatic cancer)30 mg/kg/dayOral GavageCorn OilDecreased tumor weight and volume; induced apoptosis.[8]
DIM-C-pPhC6H5 Rats (Pharmacokinetics)20, 40, 60 mg/kgOralNot specifiedPoor absolute bioavailability, indicative of solubility-limited absorption.[5]

Visualized Workflows and Pathways

Signaling Pathway of this compound

DIM-C-pPhCO2Me_Signaling_Pathway cluster_inhibition Cellular Effects cluster_outcome Biological Outcome DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 Antagonizes ER_Stress ER Stress DIM->ER_Stress Sp1 Sp1-Regulated Genes (e.g., survivin) NR4A1->Sp1 Activates mTOR mTORC1 Signaling NR4A1->mTOR Activates Apoptosis Apoptosis Induction NR4A1->Apoptosis Inhibits Outcome Decreased Tumor Growth & Proliferation Sp1->Outcome Inhibition mTOR->Outcome Inhibition Apoptosis->Outcome Contribution

Caption: Mechanism of action for this compound as an NR4A1 antagonist.

Experimental Workflow for In Vivo Studies

In_Vivo_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis calc 1. Calculate Dose & Required Compound/Vehicle weigh 2. Weigh This compound calc->weigh formulate 3. Prepare Suspension (e.g., with CMC-Na or Oil) weigh->formulate animal_prep 4. Weigh Animal & Calculate Final Volume formulate->animal_prep administer 5. Administer via Chosen Route (e.g., Oral Gavage) animal_prep->administer monitor 6. Monitor Animal Health & Tumor Growth administer->monitor endpoint 7. Endpoint Analysis (e.g., Tumor Weight, PK, Biomarkers) monitor->endpoint

Caption: General workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Troubleshooting insolubility of DIM-C-pPhCO2Me in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of DIM-C-pPhCO2Me.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a hydrophobic molecule with a crystalline structure, similar to other diindolylmethane (DIM) derivatives.[1][2] Its chemical structure lacks easily ionizable groups, making it sparingly soluble in water and aqueous buffers.[1] To achieve a desired concentration for in vitro or in vivo experiments, specific solubilization techniques are required.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[3][4] this compound is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[3]

Q3: How can I prepare a working solution in my aqueous experimental medium (e.g., cell culture media, PBS)?

A3: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. The standard method is a stepwise dilution process. First, prepare a high-concentration stock in 100% DMSO. Then, dilute this stock into your aqueous medium to the final desired concentration, ensuring vigorous mixing during the process. The final concentration of DMSO in the medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5]

Q4: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What should I do?

A4: This is a common issue caused by the rapid change in solvent polarity. Here are several strategies to overcome this:

  • Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to your aqueous medium, so be mindful of the final DMSO concentration.

  • Use Intermediary Solvents/Co-solvents: Employ a formulation that includes co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability in the aqueous phase.[6]

  • Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium (e.g., to 37°C) before adding the compound can sometimes help improve solubility, but be cautious about the temperature stability of the compound and other medium components.

  • Vortex While Adding: Add the DMSO stock dropwise to the aqueous solution while continuously vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, several advanced formulation techniques can be used:

  • Co-solvency: Using a mixture of solvents can enhance solubility. A combination of DMSO, PEG300, and Tween-80 has been shown to be effective.[6]

  • Complexation with Cyclodextrins: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is water-soluble.[6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid-state, which can improve dissolution rates.[7]

Troubleshooting Guide for Insolubility

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media 1. Solvent polarity shock. 2. Final concentration exceeds aqueous solubility limit. 3. Low temperature of the aqueous medium.1. Add DMSO stock to the medium slowly while vortexing. 2. Use a formulation with co-solvents and/or surfactants (see Protocol 2). 3. Consider using a cyclodextrin-based formulation (see Protocol 3). 4. Ensure the final concentration is achievable. 5. Gently warm the aqueous medium before adding the compound.
Cloudy or hazy solution after preparation 1. Incomplete dissolution. 2. Formation of fine, suspended particles. 3. Interaction with components in the medium (e.g., serum proteins).1. Briefly sonicate the final solution in a water bath to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter appropriate for the solvents used. 3. Prepare the solution in a simpler buffer (like PBS) first to test solubility before adding to complex media.
Inconsistent experimental results 1. Compound is not fully dissolved, leading to inaccurate concentration. 2. Degradation of the compound in the aqueous solution over time.1. Visually inspect the solution for any precipitate before each use. 2. Always prepare fresh working solutions immediately before an experiment. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[1]
High background or toxicity in cell-based assays 1. The concentration of the organic solvent (e.g., DMSO) is too high. 2. Toxicity of other solubilizing agents (e.g., surfactants).1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle control experiment containing the same concentration of all solvents and excipients to determine baseline toxicity.

Quantitative Data Summary

The following tables summarize the known solubility parameters and formulation components for this compound.

Table 1: Solubility in Organic Solvents

SolventConcentrationReference(s)
DMSO~30 mg/mL[4]
≥ 76 mg/mL (199.76 mM)[3]
DMF~30 mg/mL[4]
Ethanol~20 mg/mL[4]

Table 2: Example Formulations for Aqueous Solutions

Formulation MethodComponents & ProportionsFinal ConcentrationReference
Co-Solvent/Surfactant 10% DMSO Stock (20.8 mg/mL) 40% PEG300 5% Tween-80 45% Saline≥ 2.08 mg/mL[6]
Cyclodextrin Complexation 10% DMSO Stock (20.8 mg/mL) 90% of 20% SBE-β-CD in Saline≥ 2.08 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 20.8 mg/mL (approx. 55 mM) stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 380.44 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 20.8 mg/mL stock, weigh 20.8 mg.

  • Add the corresponding volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one year when stored at -20°C.[6]

Protocol 2: Preparation of an Aqueous Working Solution using Co-Solvents

Objective: To prepare a 1 mL working solution of this compound at a concentration of ≥2.08 mg/mL using a co-solvent/surfactant system.[6]

Materials:

  • 20.8 mg/mL this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add 450 µL of saline or another aqueous buffer to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear, homogenous solution. This working solution should be prepared fresh before use.

Protocol 3: Preparation of an Aqueous Working Solution using Cyclodextrin

Objective: To prepare a 1 mL working solution of this compound at a concentration of ≥2.08 mg/mL using SBE-β-CD.[6]

Materials:

  • 20.8 mg/mL this compound in DMSO (from Protocol 1)

  • 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly by vortexing until the solution is clear. The cyclodextrin will form an inclusion complex with the drug, enhancing its solubility.

  • This working solution should be prepared fresh before use.

Visualizations

The following diagrams illustrate key logical and biological pathways relevant to working with this compound.

G cluster_start Start cluster_check Initial Checks cluster_solutions Troubleshooting Steps cluster_end Outcome start Insolubility Issue with This compound check_stock Is stock solution (in 100% DMSO) clear? start->check_stock check_dilution Does precipitate form upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_stock Action: Sonicate or gently warm stock solution. check_stock->dissolve_stock No modify_dilution Action: Add stock slowly to vortexing buffer. check_dilution->modify_dilution Yes success Clear Aqueous Solution Ready for Experiment check_dilution->success No dissolve_stock->check_stock use_excipients Still Precipitates? Use Advanced Formulation modify_dilution->use_excipients protocol2 Option 1: Use Co-solvents (PEG300, Tween-80) use_excipients->protocol2 Yes protocol3 Option 2: Use Cyclodextrin (SBE-β-CD) use_excipients->protocol3 Yes use_excipients->success No protocol2->success protocol3->success

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_pathway NR4A1 (Nur77) Signaling Pathway Antagonism DIM This compound NR4A1 NR4A1 (Nur77) Nuclear Receptor DIM->NR4A1 Antagonizes/Inhibits Transcription Gene Transcription (e.g., Survivin, Integrin β1) NR4A1->Transcription Promotes Response Cellular Responses Transcription->Response Apoptosis ↑ Apoptosis Response->Apoptosis Migration ↓ Cell Migration Response->Migration Adhesion ↓ Cell Adhesion Response->Adhesion

Caption: Antagonism of the NR4A1 signaling pathway by this compound.

References

Optimizing DIM-C-pPhCO2Me treatment duration for maximum effect.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of DIM-C-pPhCO2Me for maximum experimental effect. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of 3,3'-diindolylmethane (DIM) and functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] By antagonizing Nur77, this compound modulates the expression of genes involved in cell proliferation, survival, and apoptosis, making it a compound of interest for cancer research.[2]

Q2: What are the known downstream effects of this compound treatment?

A2: this compound has been shown to induce apoptosis in various cancer cell lines.[2] It decreases the expression of anti-apoptotic proteins like Bcl-2 and survivin, and can also inhibit the mTOR signaling pathway.[3][4] Furthermore, it has been observed to decrease the expression of proteins such as PAX3-FOXO1A, N-Myc, and others, while inducing markers of endoplasmic reticulum (ER) stress.[2]

Q3: What is the typical concentration range for in vitro experiments?

A3: Based on available literature, concentrations for in vitro experiments generally range from 7.5 µM to 20 µM.[2] The optimal concentration is cell-line dependent, and it is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO.[5] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no observable effect 1. Compound Instability: DIM derivatives can be unstable in aqueous solutions.Prepare fresh dilutions of this compound in culture media for each experiment. Avoid storing the compound in media for extended periods.
2. Low Cellular Uptake: The compound may not be efficiently entering the cells.Ensure the final DMSO concentration in your culture media is low (typically <0.1%) as high concentrations can be toxic and affect membrane permeability. Consider using a serum-free medium during the initial hours of treatment, as serum proteins may bind to the compound and reduce its availability.
3. Cell Line Resistance: The target, Nur77, may not be expressed or may be mutated in your cell line.Verify Nur77 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a method to overexpress Nur77.
4. Incorrect Treatment Duration: The selected time point may be too early or too late to observe the desired effect.Perform a time-course experiment to identify the optimal treatment duration for your specific endpoint (e.g., apoptosis, gene expression).
High Cellular Toxicity in Control Group 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (generally below 0.1%). Run a vehicle control with DMSO alone to assess its effect.
2. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test your cell lines for mycoplasma contamination.
Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
2. Edge Effects: Wells on the perimeter of the plate can experience different temperature and humidity, leading to variability.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a more uniform environment.

Optimizing Treatment Duration: A Step-by-Step Guide

Optimizing the treatment duration of this compound is crucial for observing the maximal desired effect, whether it is apoptosis, inhibition of cell proliferation, or modulation of specific signaling pathways.

Step 1: Preliminary Time-Course Experiment for Cell Viability

To establish a general timeframe of action, a broad time-course experiment assessing cell viability is recommended.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a concentration of this compound determined from a prior dose-response study (e.g., IC50 concentration) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • MTT Addition: At each time point, add MTT solution to the wells and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Presentation: Example Cell Viability Data

Treatment Duration (hours)% Cell Viability (Compared to Vehicle Control)
695 ± 5%
1280 ± 7%
2455 ± 6%
4830 ± 5%
7215 ± 4%

Note: This is example data and will vary depending on the cell line and experimental conditions.

Step 2: Time-Course Analysis of Apoptosis

To determine the onset and peak of apoptosis, a more focused time-course experiment is necessary.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control.

  • Incubation: Incubate for a series of shorter time points based on the viability assay (e.g., 0, 4, 8, 12, 16, 24 hours).

  • Cell Harvesting: At each time point, harvest the cells (including floating cells in the media).

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Data Presentation: Example Apoptosis Data

Treatment Duration (hours)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
02 ± 1%1 ± 0.5%
45 ± 2%2 ± 1%
815 ± 3%4 ± 1.5%
1230 ± 5%8 ± 2%
1645 ± 6%15 ± 3%
2435 ± 5%25 ± 4%

Note: This is example data. The peak of early apoptosis may indicate the optimal time for observing the initial apoptotic response.

Step 3: Time-Course Analysis of Target Gene/Protein Expression

To understand the kinetics of target engagement and downstream signaling, a time-course analysis of key proteins is essential.

Experimental Protocol: Western Blot Analysis

  • Cell Seeding and Treatment: Seed cells in larger plates (e.g., 10 cm dishes) to obtain sufficient protein lysate. Treat with this compound and a vehicle control.

  • Incubation: Incubate for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Extraction: At each time point, lyse the cells and quantify the protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting for your proteins of interest (e.g., Nur77, cleaved PARP, Bcl-2, survivin, and key proteins in the mTOR pathway like p-mTOR and p-S6K).

Data Presentation: Example Protein Expression Changes

Treatment Duration (hours)Relative Cleaved PARP LevelRelative Bcl-2 LevelRelative p-mTOR Level
01.01.01.0
21.20.90.9
42.50.70.6
85.00.50.3
124.80.40.2
244.50.30.2

Note: This is example data. The time point with the most significant change in your protein of interest would be the optimal duration for that specific endpoint.

Visualizations

DIM_C_pPhCO2Me_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DIM_C_pPhCO2Me DIM_C_pPhCO2Me Nur77 Nur77 DIM_C_pPhCO2Me->Nur77 Antagonizes mTOR mTOR S6K S6K mTOR->S6K Phosphorylates Apoptosis Apoptosis S6K->Apoptosis Inhibits Bcl2 Bcl2 Bcl2->Apoptosis Inhibits Nur77->mTOR Indirectly Inhibits Nur77->Bcl2 Regulates Sp1 Sp1 Nur77->Sp1 Regulates Survivin_gene Survivin Gene Sp1->Survivin_gene Promotes Transcription Survivin_gene->Apoptosis Inhibits

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_workflow Optimization Workflow Start Start Dose_Response 1. Dose-Response (IC50 Determination) Start->Dose_Response Time_Course_Viability 2. Time-Course (Cell Viability) Dose_Response->Time_Course_Viability Time_Course_Apoptosis 3. Time-Course (Apoptosis) Time_Course_Viability->Time_Course_Apoptosis Time_Course_Western 4. Time-Course (Protein Expression) Time_Course_Apoptosis->Time_Course_Western Optimal_Duration Optimal Treatment Duration Time_Course_Western->Optimal_Duration End End Optimal_Duration->End

Caption: Experimental Workflow for Optimization

Troubleshooting_Logic Start Inconsistent Results Check_Compound Compound Stability & Freshness? Start->Check_Compound Check_Cells Cell Health & Nur77 Expression? Check_Compound->Check_Cells Yes Solution1 Use Freshly Prepared Compound Check_Compound->Solution1 No Check_Protocol Assay Protocol Consistent? Check_Cells->Check_Protocol Yes Solution2 Validate Cell Line & Check for Contamination Check_Cells->Solution2 No Solution3 Standardize Seeding, Handling, & Reagent Prep Check_Protocol->Solution3 No Rerun Re-run Experiment Check_Protocol->Rerun Yes Solution1->Rerun Solution2->Rerun Solution3->Rerun

Caption: Troubleshooting Logic Flowchart

References

Addressing loss of DIM-C-pPhCO2Me activity upon storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DIM-C-pPhCO2Me. Our goal is to help you address potential issues with compound activity, particularly after storage, and to provide clear protocols for its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the activity of my this compound. What are the possible causes?

A decrease in the activity of this compound can stem from several factors, primarily related to storage and handling. The most common causes are:

  • Improper Storage: Both the powdered compound and stock solutions have specific storage requirements. Deviation from these conditions can lead to degradation.

  • Compound Degradation: Exposure to moisture, light, or frequent temperature fluctuations can compromise the chemical integrity of the compound.

  • Incorrect Solution Preparation: Issues with the solvent, such as using old or wet DMSO, can affect the solubility and stability of this compound.[1]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[1]

  • Experimental Variables: Changes in cell line passage number, serum batch, or other experimental conditions can be mistaken for a loss of compound activity.

Q2: How should I properly store this compound to ensure its stability?

To maintain the activity of this compound, adhere to the following storage guidelines based on information from multiple suppliers.

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationStability Notes
Powder -20°C≥ 4 years[2]Store in a dry, dark place. Desiccation is recommended.[3]
Stock Solution in DMSO -80°C1-2 years[1][4]Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO -20°C1 month[1]Suitable for short-term storage of working aliquots.

Q3: My this compound powder has been stored correctly, but I still suspect an issue. What should I do?

If you suspect a loss of activity despite proper storage of the powdered compound, consider the following troubleshooting steps.

Mandatory Visualization: Troubleshooting Workflow for Powdered Compound

G start Suspected loss of activity with powdered this compound check_storage Verify storage conditions (-20°C, desiccated, dark) start->check_storage improper_storage Action: Procure a new vial. Consider stability compromised. check_storage->improper_storage Storage Incorrect prepare_fresh Prepare a fresh stock solution using high-quality, anhydrous DMSO. check_storage->prepare_fresh Storage OK solubility_issue Observe for full dissolution. Any precipitate? prepare_fresh->solubility_issue precipitate Action: Gently warm (37°C) and vortex. If still precipitated, solubility may be compromised. solubility_issue->precipitate Precipitate Observed run_qc Perform a QC experiment. (e.g., cell viability assay with a positive control) solubility_issue->run_qc Fully Dissolved precipitate->run_qc Dissolved after warming activity_restored Issue Resolved: Likely related to old stock solution. run_qc->activity_restored Activity Restored activity_not_restored Issue Persists: Contact technical support for potential batch-specific issues. run_qc->activity_not_restored No Activity

Caption: Troubleshooting logic for powdered this compound.

Q4: I prepare my stock solutions in DMSO. Are there any specific precautions I should take?

Yes, the quality of the solvent and the handling of the stock solution are critical.

  • Use Anhydrous DMSO: Use fresh, high-quality, anhydrous (water-free) DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]

  • Aliquot Solutions: After preparing a stock solution, divide it into smaller, single-use aliquots. This will prevent the degradation that can occur with multiple freeze-thaw cycles.[1]

  • Confirm Solubility: this compound is soluble in DMSO at concentrations up to 76 mg/mL (199.76 mM).[1] Ensure the compound is fully dissolved before use. Gentle warming and vortexing can aid dissolution.

Q5: How can I experimentally verify the activity of my this compound?

To confirm the biological activity of your compound, you can perform a cell viability assay on a sensitive cancer cell line and determine the IC50 value. This should be compared to the expected IC50 values from published data.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line known to be sensitive to this compound (e.g., ACHN or 786-O renal cancer cells).[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (e.g., 20 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[5]

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0-20 µM.[4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Results: this compound should decrease cell proliferation in a dose-dependent manner. For example, the reported IC50 values for ACHN and 786-O cells are approximately 11.7 µM and 13.4 µM, respectively.[4]

Mechanism of Action & Signaling Pathway

This compound functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][4][6] This antagonism disrupts the downstream signaling pathways regulated by NR4A1, leading to anti-cancer effects such as the induction of apoptosis.[4][7]

Mandatory Visualization: this compound Signaling Pathway

G compound This compound inhibition inhibition compound->inhibition nr4a1 NR4A1 (Nur77) sp_genes Sp-regulated genes (e.g., survivin, bcl-2) nr4a1->sp_genes Activates Transcription apoptosis Apoptosis sp_genes->apoptosis Inhibits inhibition->nr4a1 inhibition->sp_genes Blocks Activation inhibition->apoptosis Leads to activation activation

Caption: Antagonism of NR4A1 by this compound.

References

Technical Support Center: Managing Off-Target Effects of DIM-C-pPhCO2Me

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the NR4A1 antagonist, DIM-C-pPhCO2Me, in cellular assays. The following troubleshooting guides and FAQs address common challenges, with a focus on identifying and managing potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a member of the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) class of compounds. Its primary and direct molecular target is the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), also known as Nur77 or TR3.[1][2][3][4][5] It functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[3][5]

Q2: What are the recommended solvent and storage conditions for this compound?

Proper handling and storage are critical for maintaining the compound's stability and activity.

  • Solvents: this compound is soluble in DMSO (up to 76 mg/mL or ~200 mM), DMF (30 mg/mL), and Ethanol (20 mg/mL).[1][4] For cellular assays, it is standard practice to prepare a high-concentration stock solution in fresh, anhydrous DMSO.

  • Storage: Stock solutions should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration range for this compound in cellular assays?

The effective concentration of this compound is cell-type dependent. Most published studies report using concentrations in the range of 10-20 µM to achieve significant biological effects, such as growth inhibition, apoptosis, and modulation of downstream targets.[2][3][4] It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the optimal concentration and IC50 value for your specific cell line and assay.

Q4: What are the known on-target downstream effects of NR4A1 antagonism by this compound?

Antagonism of NR4A1 by this compound has been shown to trigger several anti-neoplastic pathways:

  • Induction of Apoptosis: Leads to programmed cell death in various cancer cell lines.[2][3]

  • Inhibition of mTOR Signaling: In p53-positive cells, it can activate the p53/sestrin 2/AMPKα signaling axis, leading to the inhibition of mTOR and its downstream effectors like p70S6K and S6RP.[3][6]

  • Downregulation of Sp-Regulated Genes: It decreases the expression of pro-survival genes regulated by the Sp1 transcription factor, such as survivin.[3]

  • Reduced Cell Migration: It can decrease the expression of integrin β1 (ITGB1), leading to reduced cell migration and adhesion.[4]

  • Induction of ER Stress: The compound has been observed to induce markers of endoplasmic reticulum (ER) stress, such as CHOP and ATF4.[2]

Physicochemical and Potency Data Summary

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 4-(di-1H-indol-3-ylmethyl)-benzoic acid, methyl ester[4]
CAS Number 151358-48-4[4]
Molecular Formula C₂₅H₂₀N₂O₂[4]
Molecular Weight 380.44 g/mol [1]
Solubility DMSO: ~200 mM (76 mg/mL)[1]
DMF: 30 mg/mL[4]
Ethanol: 20 mg/mL[4]

Table 2: Reported IC50 Values for Cell Growth Inhibition

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
ACHN Renal Cell Carcinoma11.724 hours[2]
786-O Renal Cell Carcinoma13.424 hours[2]
RKO Colon Cancer21.248 hours[3]
SW480 Colon Cancer21.448 hours[3]

Troubleshooting Guide

Q5: I'm observing higher-than-expected cytotoxicity across multiple cell lines, even at low concentrations. What could be the cause?

Possible Causes:

  • Compound Precipitation: Poor solubility of the compound in your culture medium can lead to the formation of aggregates, which can cause non-specific cytotoxicity. Although highly soluble in DMSO, it can crash out in aqueous media.[1][4]

  • Off-Target Cytotoxicity: The chemical scaffold may interact with other cellular targets, leading to toxicity independent of NR4A1.

  • Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.

Solutions:

  • Verify Solubility: After diluting the DMSO stock in your medium, visually inspect for any precipitate under a microscope. Prepare fresh dilutions for each experiment.

  • Perform Control Experiments:

    • Negative Control Compound: Use a structurally similar analog that does not bind to NR4A1, such as DIM-C-pPhCH₃, to see if the observed toxicity is due to the general chemical structure.[3]

    • siRNA Control: Compare the cellular phenotype induced by this compound with that induced by siRNA-mediated knockdown of NR4A1. A similar phenotype suggests on-target activity, whereas a different toxic profile points to off-target effects.

  • Check Solvent Concentration: Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically below 0.5%.

Q6: The expected downstream effects on the mTOR pathway are not observed in my cell line.

Possible Causes:

  • Cell-Type Specificity: The link between NR4A1 and mTOR inhibition has been shown to be p53-dependent.[3][6] If your cell line is p53-null or has a mutated p53, this specific pathway may not be active.

  • Insufficient Treatment Time: Activation of upstream regulators like AMPKα and subsequent mTOR inhibition may require a longer incubation period.

  • Dominant Off-Target Effects: Other signaling pathways activated by the compound could be masking or counteracting the on-target effect on mTOR.

Solutions:

  • Confirm p53 Status: Verify the p53 status of your cell line from literature or through sequencing. The mTOR inhibition pathway may not be a relevant endpoint in p53-negative cells.[3]

  • Perform a Time-Course Experiment: Analyze key pathway markers (e.g., p-AMPKα, p-p70S6K) at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing the effect.

  • Use Orthogonal Approaches: Confirm target engagement by assessing other known NR4A1-regulated endpoints, such as the expression of survivin or integrin β1.[4][7]

Q7: My results are inconsistent between experimental replicates. What are common sources of variability?

Possible Causes:

  • Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Cellular State: The passage number, confluency, and overall health of the cells can significantly impact their response to small molecules.

  • Inconsistent Dosing: Minor pipetting errors when preparing serial dilutions can lead to significant variations in the final concentration.

Solutions:

  • Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration DMSO stock to prevent degradation.[2]

  • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of the experiment.

  • Careful Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix for each concentration to be distributed across replicate wells.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of this compound and a recommended workflow for troubleshooting off-target effects.

cluster_0 On-Target Signaling of this compound compound This compound nr4a1 NR4A1 (Nur77) compound->nr4a1 Antagonizes p53 p53 (in WT cells) nr4a1->p53 Inhibits sp1 Sp1-mediated Transcription nr4a1->sp1 Co-activates sestrin2 Sestrin 2 p53->sestrin2 ampk AMPKα Activation sestrin2->ampk mtor mTORC1 Inhibition ampk->mtor apoptosis Apoptosis mtor->apoptosis pro_survival Pro-Survival Genes (e.g., Survivin, Bcl-2) sp1->pro_survival pro_survival->apoptosis Troubleshooting Workflow for Unexpected Cellular Phenotypes cluster_controls Step 2: Perform Specificity Controls start Unexpected Phenotype Observed (e.g., high toxicity, no effect) check_basics Step 1: Verify Basics - Compound integrity/solubility - Cell health & passage # - DMSO concentration start->check_basics problem_persists Problem Persists? check_basics->problem_persists resolve Problem Resolved problem_persists->resolve No siRNA Compare with siRNA knockdown of NR4A1 problem_persists->siRNA Yes neg_compound Test Negative Control Compound (e.g., DIM-C-pPhCH3) problem_persists->neg_compound Yes phenotype_match Phenotype Matches siRNA and is Absent with Neg. Cmpd? siRNA->phenotype_match neg_compound->phenotype_match on_target Conclusion: Likely ON-TARGET Effect phenotype_match->on_target Yes off_target Conclusion: Likely OFF-TARGET Effect phenotype_match->off_target No

References

How to minimize the cytotoxicity of DIM-C-pPhCO2Me on normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DIM-C-pPhCO2Me. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound on normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] In many solid tumors, NR4A1 is overexpressed and functions as a pro-oncogenic factor, regulating genes involved in cell proliferation, survival, and migration.[3][4] By antagonizing NR4A1, this compound inhibits these pro-cancerous pathways.

Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?

A2: The therapeutic window for this compound is based on the differential expression and function of its target, NR4A1, in cancer versus normal tissues. Many solid tumors, such as those of the breast, lung, colon, and pancreas, exhibit significantly higher levels of NR4A1 compared to corresponding normal tissues.[4][5] This overexpression makes cancer cells more dependent on NR4A1 signaling for their growth and survival, and thus more susceptible to the inhibitory effects of this compound.

Q3: What are the known downstream effects of NR4A1 antagonism by this compound in cancer cells?

A3: Antagonism of NR4A1 by this compound in cancer cells has been shown to:

  • Inhibit cell proliferation and induce apoptosis.[6]

  • Decrease the expression of anti-apoptotic proteins like Bcl-2 and survivin.

  • Induce markers of endoplasmic reticulum (ER) stress.[7]

  • Downregulate genes involved in tumor progression, such as PAX3-FOXO1A in rhabdomyosarcoma.[7]

Q4: What is the role of NR4A1 in normal cells?

A4: In normal tissues, NR4A1 is an immediate-early gene that plays a crucial role in cellular homeostasis, metabolism, and inflammation.[6][8] It is involved in processes such as glucose and lipid metabolism in the liver and skeletal muscle.[9] Its transient expression in response to physiological stimuli is critical for maintaining normal cellular function. The paradoxical roles of NR4A1, being pro-oncogenic in solid tumors and having tumor-suppressor functions in hematological malignancies, highlight its context-dependent activities.[1][5][10]

Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells

This guide addresses specific issues that may arise during your experiments and provides strategies to mitigate the cytotoxic effects of this compound on normal cells.

Issue Potential Cause Recommended Solution
High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. 1. High NR4A1 expression in the chosen normal cell line: Some normal cell lines may have higher than average NR4A1 expression, making them more sensitive. 2. Off-target effects: At higher concentrations, this compound may interact with other cellular targets. 3. Sub-optimal cell culture conditions: Stressed cells can be more susceptible to drug-induced toxicity.1. Screen multiple normal cell lines: If possible, test the cytotoxicity of this compound on a panel of normal cell lines to select one with a lower sensitivity. 2. Perform a dose-response curve: Determine the IC50 values for both your cancer and normal cell lines to identify a therapeutic window. 3. Optimize cell culture conditions: Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density before treatment.
Inconsistent cytotoxicity results between experiments. 1. Compound solubility issues: this compound is a hydrophobic compound and may precipitate in aqueous culture media. 2. Variability in cell passage number: Cellular characteristics and drug sensitivity can change with prolonged culturing. 3. Inconsistent incubation times. 1. Ensure complete solubilization: Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into culture medium. Visually inspect for any precipitation.[11] 2. Use a consistent cell passage number: For a series of experiments, use cells within a narrow passage number range. 3. Standardize incubation times: Adhere to a strict timeline for compound addition and assay termination.
Difficulty in establishing a clear therapeutic window between cancer and normal cells. 1. Similar NR4A1 expression levels: The chosen cancer and normal cell lines may have comparable levels of NR4A1. 2. Overlapping signaling pathways: The downstream pathways affected by NR4A1 may be critical for both cell types.1. Quantify NR4A1 expression: Use techniques like qRT-PCR or Western blotting to compare the expression levels of NR4A1 in your selected cell lines. Select a cancer cell line with high NR4A1 and a normal cell line with low NR4A1 expression. 2. Explore combination therapies: Consider using lower concentrations of this compound in combination with other anti-cancer agents that have a different mechanism of action.

Data Presentation

Comparative Cytotoxicity of this compound (IC50, µM)
Cell LineCancer TypeIC50 (µM)Reference
ACHNRenal Cell Carcinoma11.7[6]
786-ORenal Cell Carcinoma13.4[6]
RH30Rhabdomyosarcoma~6.6 - 15[12]
RDRhabdomyosarcoma~29[12]
Normal Cell Lines
VariousNon-cancerousData not consistently available in the literature. It is recommended to determine the IC50 for your specific normal cell line of interest experimentally.

Note: The cytotoxicity of this compound and related C-DIM compounds is generally lower in normal cells compared to cancer cells due to the overexpression of the target protein, NR4A1, in malignant tissues. However, specific IC50 values for a wide range of normal cell lines are not extensively published. Researchers are strongly encouraged to establish their own dose-response curves for the normal cell lines used in their studies to accurately determine the therapeutic window.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the general steps for detecting apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

  • Treated and control cells

Procedure:

  • Cell Treatment: Culture your cells and treat them with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. It is important to also collect the supernatant from adherent cells as it may contain apoptotic bodies.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

NR4A1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response (in Cancer) Growth_Factors Growth Factors, Stress Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK) Receptor->Signaling_Cascade NR4A1_nuc NR4A1 Signaling_Cascade->NR4A1_nuc Induces Expression & Activation NR4A1_cyto NR4A1 NR4A1_cyto->NR4A1_nuc Translocation Target_Genes Target Gene Expression NR4A1_nuc->Target_Genes Transcription Regulation Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival Migration Migration Target_Genes->Migration DIM_C This compound DIM_C->NR4A1_nuc Antagonizes

Caption: Simplified NR4A1 signaling pathway in cancer cells and the point of intervention by this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Normal & Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition Read Absorbance Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis Comparison Compare IC50 of Normal vs. Cancer Cells Analysis->Comparison End Determine Therapeutic Window Comparison->End Troubleshooting_Logic Problem High Cytotoxicity in Normal Cells? Check_NR4A1 Check NR4A1 Expression in Normal Cells Problem->Check_NR4A1 High_NR4A1 NR4A1 Expression is High Check_NR4A1->High_NR4A1 Yes Low_NR4A1 NR4A1 Expression is Low Check_NR4A1->Low_NR4A1 No Select_New_Cells Solution: Select a normal cell line with lower NR4A1 expression. High_NR4A1->Select_New_Cells Check_Concentration Are you using a high concentration of this compound? Low_NR4A1->Check_Concentration High_Conc Yes Check_Concentration->High_Conc Low_Conc No Check_Concentration->Low_Conc Optimize_Dose Solution: Optimize concentration to maximize the therapeutic window. High_Conc->Optimize_Dose Consider_Off_Target Consider potential off-target effects. Low_Conc->Consider_Off_Target

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DIM-C-pPhCO2Me

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of the novel NR4A1 antagonist, DIM-C-pPhCO2Me. Given its poor aqueous solubility, achieving optimal systemic exposure is critical for preclinical and clinical success. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for proven formulation strategies, and visual aids to elucidate key concepts.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor dissolution of the compound in gastrointestinal fluids.1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area for dissolution. 2. Formulation Enhancement: Utilize solubility-enhancing formulations such as nanoformulations (e.g., with Pluronic F127), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or nanoparticle encapsulation (e.g., PLGA-chitosan). Refer to the detailed protocols below.
High variability in plasma concentrations between experimental subjects. Inconsistent dissolution and absorption; potential food effects.1. Standardize Dosing Conditions: Administer the compound in a consistent vehicle and ensure uniform fasting or fed states for all subjects. 2. Improve Formulation Robustness: SMEDDS formulations can reduce variability by creating a consistent microemulsion in the GI tract.
Precipitation of the compound in aqueous buffers during in vitro assays or formulation preparation. Low aqueous solubility of this compound.1. Use of Co-solvents: For in vitro work, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffers.[1] 2. Incorporate Surfactants: For formulations, surfactants like those used in SMEDDS or Pluronic F127 can maintain the compound in a solubilized state.
Difficulty in achieving a high drug loading in nanoparticle formulations. Poor affinity of the drug for the polymer matrix.1. Optimize Drug-to-Polymer Ratio: Experiment with different ratios of this compound to the encapsulating polymer (e.g., PLGA). 2. Modify the Formulation Process: Adjust parameters such as solvent evaporation rate or homogenization speed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a synthetic analog of 3,3'-diindolylmethane (DIM) that functions as a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77).[2][3] NR4A1 is a transcription factor implicated in the progression of various cancers.[4][5][6] Like its parent compound DIM, this compound is a lipophilic molecule with poor water solubility, which significantly limits its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability.[5] This can lead to suboptimal therapeutic concentrations in target tissues.

Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?

A2: The main approaches focus on enhancing the dissolution rate and solubility of the drug. These include:

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[7][8]

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are composed of oils, surfactants, and co-surfactants. They spontaneously form a microemulsion in the gut, keeping the drug in a solubilized state for absorption.[5][9]

  • Polymer-Based Nanoformulations: Encapsulating the drug in nanoparticles using polymers like Pluronic F127 or PLGA can enhance solubility and bioavailability.[4][10]

Q3: Are there any quantitative data on how these formulation strategies have improved the bioavailability of similar compounds?

A3: Yes, studies on the parent compound, DIM, have shown significant improvements with various formulations. Below is a summary of reported data:

Formulation StrategyCompoundAnimal ModelKey Bioavailability Enhancement
Pluronic F127 Nanoformulation DIMRats7.28-fold increase in AUC and 17.11-fold increase in Cmax compared to unformulated DIM.[10]
Self-Microemulsifying Drug Delivery System (SMEDDS) DIMRatsAUC was approximately twice that of a microencapsulated formulation. Cmax was over 400% higher.[5][9]
PLGA-Chitosan Nanoparticles Stattic (another poorly soluble compound)N/A (in vitro)Enhanced cellular uptake and anti-migration activity.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an antagonist to the nuclear receptor 4A1 (NR4A1). In many cancer cells, NR4A1 promotes cell growth, survival, and migration. By antagonizing NR4A1, this compound can inhibit these pro-oncogenic pathways. For instance, it has been shown to disrupt the NR4A1/Sp1/p300 complex, leading to the downregulation of survival proteins like survivin. It can also induce reactive oxygen species (ROS) and inhibit the mTOR signaling pathway, ultimately leading to apoptosis in cancer cells.[2][4]

Experimental Protocols

Pluronic F127-Based Nanoformulation

This protocol is adapted from a successful method used for DIM and is likely to be effective for this compound.[10]

Materials:

  • This compound

  • Pluronic® F-127

  • Ethanol (anhydrous)

  • Distilled water

  • Rotary evaporator

  • Vortex mixer

Methodology:

  • Co-dissolve this compound and Pluronic F127 in ethanol. A suggested starting ratio is approximately 1:6.7 (w/w) of drug to Pluronic F127.

  • Remove the ethanol using a rotary evaporator until a dry, solid matrix is formed.

  • Reconstitute the dried matrix in distilled water to the desired final concentration (e.g., 3 mg/mL of this compound and 20 mg/mL of Pluronic F127).

  • Vortex thoroughly to ensure complete dissolution. The resulting solution should be physically and chemically stable.

Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol provides a general framework for developing a SMEDDS formulation. The optimal ratio of components should be determined empirically using pseudo-ternary phase diagrams.

Materials:

  • This compound

  • Oil phase (e.g., castor oil, Capmul MCM EP)

  • Surfactant (e.g., Cremophor RH60, Tween 20)

  • Co-surfactant (e.g., PEG 1500, Transcutol HP)

  • Magnetic stirrer with heating

  • Vortex mixer

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of the selected oil, surfactant, and co-surfactant.

  • To prepare the SMEDDS formulation, dissolve this compound in the co-surfactant (if solid, with gentle heating, e.g., 40-45°C).

  • Add the oil and surfactant to the mixture in the predetermined optimal ratio.

  • Mix the components under continuous magnetic stirring for at least 30 minutes at a slightly elevated temperature (e.g., 50°C) until a clear, homogenous mixture is obtained.

  • The formulation can be stored at room temperature and should be evaluated for droplet size and stability upon dilution in an aqueous medium.

PLGA-Chitosan Nanoparticle Formulation

This protocol is based on a modified emulsion-diffusion evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chitosan

  • Ethyl acetate

  • Didodecyldimethylammonium bromide (DMAB) or Poly(vinyl alcohol) (PVA) as a surfactant

  • Phosphate-buffered saline (PBS)

  • Ultracentrifuge

  • Lyophilizer

Methodology:

  • Dissolve this compound and PLGA in ethyl acetate. A suggested starting ratio is 1 mg of drug to 50 mg of PLGA.

  • Prepare an aqueous solution containing a surfactant (e.g., DMAB or PVA).

  • Add the organic phase dropwise to the aqueous phase while stirring to form an emulsion.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation.

  • Wash the resulting nanoparticles by centrifugation (e.g., 2700 x g) followed by ultracentrifugation (e.g., 102,000 x g) and resuspend the pellet in distilled water.

  • For chitosan coating, resuspend the PLGA nanoparticles in a chitosan solution (e.g., in a sodium acetate buffer, pH 4.5) and stir.

  • Collect the coated nanoparticles by centrifugation, wash, and then lyophilize for storage.

Visualizations

Signaling Pathway of NR4A1 Antagonism by this compound

NR4A1_Antagonism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DIM_C This compound NR4A1 NR4A1 DIM_C->NR4A1 Antagonism p300_Sp1 p300/Sp1 Complex NR4A1->p300_Sp1 Activation ProOncogenic_Genes Pro-Oncogenic Genes (e.g., Survivin, TXNDC5, IDH1) NR4A1->ProOncogenic_Genes Inhibition of Transcription p300_Sp1->ProOncogenic_Genes Transcription ROS Increased ROS ProOncogenic_Genes->ROS Induction mTOR mTOR Signaling ProOncogenic_Genes->mTOR Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction mTOR->Apoptosis Induction

Caption: Mechanism of action of this compound as an NR4A1 antagonist.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Sample Analysis & PK Modeling Formulation Prepare this compound Formulation (e.g., SMEDDS, Nanoformulation) Dosing Oral Administration to Rodents (e.g., Rats, Mice) via Gavage Formulation->Dosing Control Prepare Control Vehicle (e.g., Corn oil, 0.5% Methylcellulose) Control->Dosing Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis for Drug Concentration Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: General workflow for assessing the oral bioavailability of this compound formulations.

References

Strategies to reduce the metabolic degradation of DIM-C-pPhCO2Me.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DIM-C-pPhCO2Me. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, focusing on strategies to mitigate metabolic degradation.

Frequently Asked Questions (FAQs)

Q1: What is metabolic degradation and why is it a concern for this compound?

A1: Metabolic degradation, or biotransformation, is the process by which the body chemically alters a compound, such as this compound.[1] This process is primarily carried out by enzymes in the liver, gut, and other tissues.[1][2] The main enzyme family responsible for this is Cytochrome P450 (CYP).[3][4]

This is a critical concern for several reasons:

  • Reduced Efficacy: If this compound is metabolized too quickly, its concentration at the target site (e.g., cancer cells) may not reach a therapeutic level, leading to treatment failure.[3]

  • Formation of Inactive Metabolites: Metabolism can convert the active parent drug into inactive byproducts.

  • Generation of Toxic Metabolites: In some cases, metabolites can be more toxic than the parent compound, posing safety risks.[1]

  • Poor Bioavailability: Rapid metabolism, especially during the first pass through the liver, significantly reduces the amount of active drug that reaches systemic circulation.[5]

For DIM compounds, rapid oxidation and elimination are known challenges that can decrease their effectiveness.[5]

Q2: What are the likely metabolic pathways for this compound?

A2: While specific data for this compound is limited, its structure suggests two primary metabolic pathways based on the metabolism of analogous compounds:

  • Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups.[1][3]

    • Aromatic Hydroxylation: The indole rings of the diindolylmethane core are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly from the CYP1, 2, and 3 families.[2] This adds a hydroxyl (-OH) group to the aromatic rings. Unsubstituted benzene rings are common structural alerts for this type of metabolism.[6]

    • Ester Hydrolysis: The methyl ester group (-CO2Me) on the phenyl ring is a likely site for hydrolysis by esterase enzymes, converting it to a carboxylic acid (-COOH).

  • Phase II Metabolism (Conjugation): Following Phase I, the newly introduced functional groups (like hydroxyl or carboxyl groups) can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.[1]

The diagram below illustrates these predicted pathways.

G cluster_0 Predicted Metabolic Pathways for this compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent This compound Enzyme_CYP CYP450 Enzymes (e.g., CYP1A1, CYP1B1) Parent->Enzyme_CYP Aromatic Hydroxylation Enzyme_Est Esterases Parent->Enzyme_Est Ester Hydrolysis Metabolite_OH Hydroxylated Metabolite Enzyme_CYP->Metabolite_OH Metabolite_Acid Carboxylic Acid Metabolite Enzyme_Est->Metabolite_Acid Metabolite_Conj Conjugated Metabolites (Excreted) Metabolite_OH->Metabolite_Conj Conjugation Metabolite_Acid->Metabolite_Conj Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Q3: What are the primary strategies to reduce the metabolic degradation of this compound?

A3: Strategies generally fall into two categories: structural modification of the molecule and advanced formulation approaches.

  • Structural Modification (Lead Optimization):

    • Blocking Metabolic Hotspots: The most common strategy is to identify metabolically liable sites ("hotspots") and modify them.[7] For likely hydroxylation sites on the indole or phenyl rings, introducing an electron-withdrawing group like fluorine or chlorine can deactivate the ring and make it more resistant to CYP-mediated oxidation.[6] Halogen-substituted DIM derivatives have been shown to be potent anticancer agents.[5][8]

    • Bioisosteric Replacement: The methyl ester group, if found to be a primary site of hydrolysis, could be replaced with a more stable bioisostere (a group with similar physical or chemical properties).[6] Examples include amides or other functional groups resistant to simple hydrolysis.

    • Conformational Rigidity: Introducing chemical modifications that increase the rigidity of the molecule can sometimes improve metabolic stability by preventing an optimal fit into the active site of metabolic enzymes.[9]

  • Formulation Strategies:

    • Enhanced Formulations: Even if a compound is metabolically liable, its bioavailability can be improved through formulation. For instance, a formulation of DIM known as BioResponse-DIM (BR-DIM) was developed to enhance absorption and has been used in clinical trials.[10]

    • Encapsulation: Using delivery systems like nanoparticles or liposomes can protect the compound from metabolic enzymes in the gut and liver, allowing more of the parent drug to reach its target.[5]

Troubleshooting Guides

Problem: My lead compound (an analog of this compound) shows a very short half-life (<10 minutes) in a human liver microsome (HLM) assay.

Solution: A short half-life in HLM assays strongly suggests rapid Phase I metabolism, likely by CYP enzymes.[11]

  • Step 1: Identify the Metabolite(s). Use LC-MS/MS to analyze the incubation mixture. Determine the mass of the major metabolite(s). A mass increase of +16 Da suggests hydroxylation (oxidation), while a mass decrease of -14 Da could indicate hydrolysis of the methyl ester to a carboxylic acid.

  • Step 2: Pinpoint the "Metabolic Hotspot".

    • In Silico Modeling: Use computational models to predict which sites on the molecule are most likely to be metabolized by major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[7] These models can guide your chemical modification strategy.

    • CYP Inhibition Assay: Run the HLM assay again in the presence of specific chemical inhibitors for major CYP enzymes to see which one is responsible for the degradation.

  • Step 3: Synthesize and Test New Analogs. Based on the hotspot identification, pursue a targeted chemical modification strategy.

    • If aromatic hydroxylation is the issue, introduce a fluorine or chlorine atom at or near the predicted site to block metabolism.[6][7]

    • If ester hydrolysis is confirmed, synthesize an analog where the methyl ester is replaced with a more stable group, such as an amide.

  • Step 4: Re-evaluate Metabolic Stability. Test the newly synthesized analogs in the same HLM assay to determine if the half-life has improved.

The workflow for addressing this issue is visualized below.

G Start Problem: High Clearance in Liver Microsomes Step1 Step 1: Identify Metabolites (LC-MS/MS) Start->Step1 Step2 Step 2: Pinpoint Metabolic Hotspot Step1->Step2 Step3 Step 3: Synthesize Analogs (Block Hotspot) Step2->Step3 Step4 Step 4: Re-evaluate Stability (HLM Assay) Step3->Step4 Decision Is half-life improved? Step4->Decision End Goal: Improved Metabolic Stability Achieved Decision->Step2 No, iterate Decision->End Yes

Caption: Workflow for troubleshooting and improving high metabolic clearance.

Quantitative Data Summary

The following table summarizes hypothetical metabolic stability data for this compound and potential modified analogs, illustrating how chemical modifications can impact metabolic fate. This data is for comparative purposes.

Compound IDModificationIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Primary Metabolite Observed
This compound Parent Compound887Hydroxylated Parent (+16 Da)
Analog 1 5,5'-difluoro substitution4515Hydroxylated Parent (+16 Da)
Analog 2 Ester replaced with Amide2528Hydroxylated Parent (+16 Da)
Analog 3 Combination of both modifications> 90< 8Minimal Metabolism

Data is illustrative and not from a specific publication. HLM: Human Liver Microsomes.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is a standard method to determine a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes and necessary cofactors.[12][13]

1. Materials and Reagents:

  • Test Compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B solution) or NADPH stock solution (e.g., 100 mM)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • 96-well incubation plate and a collection plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • On the 96-well plate, prepare the main incubation mixture (Master Mix) without the test compound or NADPH. For a final volume of 200 µL, combine phosphate buffer and HLM. The final HLM concentration should be between 0.5-1.0 mg/mL.

    • Pre-warm the plate at 37°C for 10 minutes.

  • Initiating the Reaction:

    • Add the test compound to the wells to achieve a final concentration of 1 µM. Mix gently.

    • To initiate the metabolic reaction, add the NADPH solution to each well to a final concentration of 1 mM. This is your t=0 (time zero) point.

    • For a negative control (no metabolism), add buffer instead of NADPH to a separate set of wells.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.

    • To stop the reaction, add 2 volumes (e.g., 400 µL) of ice-cold ACN containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well collection plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural log (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

References

Validation & Comparative

A Comparative Analysis of DIM-C-pPhCO2Me and Other C-DIM Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of DIM-C-pPhCO2Me and its analogs, supported by experimental data and detailed protocols.

Introduction

1,1-bis(3’-indolyl)-1-(p-substituted phenyl)methane, commonly known as C-DIM analogs, are a class of compounds derived from 3,3'-diindolylmethane (DIM). These synthetic analogs have garnered significant attention in cancer research due to their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key mechanism of action for many C-DIMs is their role as antagonists of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3), a transcription factor implicated in tumor cell proliferation, survival, and migration. This guide provides a comparative overview of the efficacy of a prominent C-DIM analog, this compound, alongside other notable analogs, presenting key experimental data and methodologies for their evaluation.

Data Presentation: Comparative Efficacy of C-DIM Analogs

The following table summarizes the in vitro efficacy of this compound and other C-DIM analogs across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. It is important to note that the experimental conditions, such as the specific cancer cell line and the duration of treatment, can influence the observed IC50 values.

CompoundCancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
This compound Renal Cell CarcinomaACHN11.724[1]
Renal Cell Carcinoma786-O13.424[1]
DIM-C-pPhOH Renal Cell CarcinomaACHN13.6Not Specified[2]
Renal Cell Carcinoma786-O13.0Not Specified[2]
Colon CancerRKO21.248[3]
Colon CancerSW48021.448[3]
4,4′-Br₂DIM Prostate CancerLNCaP13.1Not Specified[4]
Prostate CancerC42B16.7Not Specified[4]
4,4′-Cl₂DIM Prostate CancerLNCaP20.2Not Specified[4]
Prostate CancerC42B29.3Not Specified[4]
7,7′-Br₂DIM Prostate CancerLNCaP19.5Not Specified[4]
Prostate CancerC42B25.3Not Specified[4]
7,7′-Cl₂DIM Prostate CancerLNCaP15.8Not Specified[4]
Prostate CancerC42B25.7Not Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy comparison are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • C-DIM analogs (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the C-DIM analogs for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • C-DIM analogs

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of C-DIM analogs for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In the context of C-DIM analog efficacy, it is often used to measure the levels of key apoptosis-related proteins like Bcl-2 and survivin.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with C-DIM analogs, harvest, and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 at 1:1000 dilution, anti-survivin at 1:1000 dilution) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control to normalize protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by C-DIM analogs and a typical experimental workflow for their evaluation.

NR4A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates NR4A1_Nuclear NR4A1 Signaling_Cascade->NR4A1_Nuclear Promotes Nuclear Localization NR4A1_Cytoplasmic NR4A1 Bcl2 Bcl-2 NR4A1_Cytoplasmic->Bcl2 Interacts with Mitochondrion Mitochondrion Apoptosis_Induction Apoptosis Induction Mitochondrion->Apoptosis_Induction Releases Cytochrome c Bcl2->Mitochondrion Regulates NR4A1_Nuclear->Mitochondrion Translocates to (some stimuli) Sp1 Sp1 NR4A1_Nuclear->Sp1 Interacts with DNA DNA (Promoter Regions) Sp1->DNA Binds to Transcription Transcription DNA->Transcription Initiates Pro_survival_Genes Pro-survival Genes (e.g., survivin, Bcl-2) Inhibition_of_Apoptosis Inhibition of Apoptosis & Cell Proliferation Pro_survival_Genes->Inhibition_of_Apoptosis Results in Transcription->Pro_survival_Genes Leads to expression of C_DIM_Analogs C-DIM Analogs (e.g., this compound) C_DIM_Analogs->NR4A1_Nuclear Antagonizes C_DIM_Analogs->Apoptosis_Induction Promotes

Caption: NR4A1 signaling pathway antagonism by C-DIM analogs.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with C-DIM Analogs Cell_Culture->Treatment Viability_Assay 3a. Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis (Annexin V Staining) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis 4. Data Analysis (IC50, % Apoptosis, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Comparison 5. Comparative Efficacy Assessment Data_Analysis->Comparison

Caption: Experimental workflow for evaluating C-DIM analog efficacy.

Conclusion

This compound and its analogs represent a promising class of anti-cancer compounds that function, at least in part, by antagonizing the pro-oncogenic activities of NR4A1. The compiled data indicates that the efficacy of these compounds can vary depending on the specific analog and the cancer cell type. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these potent agents. Further research, particularly head-to-head comparative studies in a wider range of cancer models, is warranted to fully elucidate the therapeutic potential of individual C-DIM analogs and to guide the development of novel cancer therapies.

References

Control Experiments for Studying the Effects of DIM-C-pPhCO2Me: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental controls and alternative compounds for studying the biological effects of DIM-C-pPhCO2Me, a known antagonist of the nuclear receptor 4A1 (NR4A1). The information presented herein, supported by experimental data, is intended to assist researchers in designing robust experiments and interpreting results accurately.

Introduction to this compound and its Target: NR4A1

This compound is a member of the C-DIM (1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane) family of compounds that have been identified as modulators of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3).[1][2] In many cancer types, NR4A1 acts as a pro-oncogenic factor, promoting cell survival and growth.[3][4] this compound functions by binding to NR4A1 and inhibiting its transcriptional activity, leading to downstream effects such as the induction of apoptosis and suppression of tumor growth.[1][2]

Comparative Analysis of NR4A1 Modulators

Several compounds have been identified as modulators of NR4A1 activity. Understanding their similarities and differences is crucial for selecting appropriate controls and interpreting experimental outcomes.

CompoundMechanism of ActionReported EffectsKey Considerations
This compound NR4A1 Antagonist Induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in various cancer models.[1][2]The primary subject of this guide, used to study the effects of NR4A1 inhibition.
DIM-C-pPhOH NR4A1 Antagonist Similar to this compound, it inhibits NR4A1-dependent transactivation and exhibits anti-cancer activities.[2][5] It has been shown to be more potent than this compound in some contexts.[6]A valuable positive control for NR4A1 antagonism. Its comparative potency should be considered.
Cytosporone B (Csn-B) NR4A1 Agonist Induces NR4A1-dependent transactivation and can also promote apoptosis through mechanisms involving nuclear export of NR4A1.[1][3]Acts as an opposing control to study the effects of NR4A1 activation. Its dual mechanism of action should be noted.
Inactive C-DIM Analogs Negative Control Lacks significant binding to NR4A1 and does not modulate its activity.[2]Essential for demonstrating that the observed effects of this compound are specifically due to NR4A1 antagonism.
siRNA/shRNA against NR4A1 Genetic Knockdown Reduces the expression of NR4A1, providing a genetic approach to study loss-of-function.[2]A critical control to validate that the pharmacological effects of this compound are on-target.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a key alternative, DIM-C-pPhOH, in different cancer cell lines.

Cell LineCompoundIC50 (µM)Reference
RKO (Colon Cancer)DIM-C-pPhOH21.2 (48 hours)[2]
SW480 (Colon Cancer)DIM-C-pPhOH21.4 (48 hours)[2]
ACHN (Renal Cancer)DIM-C-pPhOH13.6[5]
786-O (Renal Cancer)DIM-C-pPhOH13.0[5]

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., DIM-C-pPhOH) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for NR4A1 and Downstream Targets

This protocol is used to determine the effect of this compound on protein expression levels.

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NR4A1 or a downstream target (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.[7][8][9][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for NR4A1 Transcriptional Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of NR4A1.[11]

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NR4A1 response elements (NBRE or NurRE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12]

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound, a vehicle control, and an agonist control (e.g., Cytosporone B).

  • Cell Lysis: After 18-24 hours of treatment, lyse the cells using the luciferase assay buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the vehicle control.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.

cluster_treatment Treatment cluster_receptor Receptor cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome This compound This compound NR4A1 NR4A1 This compound->NR4A1 Antagonizes Pro-Survival Genes (e.g., Bcl-2) Pro-Survival Genes (e.g., Bcl-2) NR4A1->Pro-Survival Genes (e.g., Bcl-2) Inhibits Transcription mTOR Pathway mTOR Pathway NR4A1->mTOR Pathway Inhibits Apoptosis Apoptosis Pro-Survival Genes (e.g., Bcl-2)->Apoptosis Promotes Inhibition of Cell Growth Inhibition of Cell Growth mTOR Pathway->Inhibition of Cell Growth Promotes Growth

Caption: Mechanism of this compound Action.

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot Luciferase Reporter Assay Luciferase Reporter Assay Compound Treatment->Luciferase Reporter Assay Quantitative Analysis Quantitative Analysis Cell Viability Assay->Quantitative Analysis Western Blot->Quantitative Analysis Luciferase Reporter Assay->Quantitative Analysis Interpretation Interpretation Quantitative Analysis->Interpretation

Caption: General Experimental Workflow.

By employing the appropriate controls and standardized protocols outlined in this guide, researchers can confidently investigate the multifaceted effects of this compound and further elucidate the role of NR4A1 in health and disease.

References

A Comparative Guide to the In Vitro and In Vivo Effects of DIM-C-pPhCO2Me

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of DIM-C-pPhCO2Me, a synthetic derivative of 3,3'-diindolylmethane (DIM). This document is intended to serve as a valuable resource for researchers in oncology and related fields by summarizing key experimental findings, providing detailed methodologies, and visualizing the underlying molecular pathways.

Introduction to this compound

This compound is a member of a class of compounds known as C-substituted diindolylmethanes. It has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is a transcription factor that is overexpressed in several cancers and plays a crucial role in promoting tumor cell proliferation, survival, and migration.[3] By antagonizing NR4A1, this compound represents a promising therapeutic strategy for various malignancies. This guide will compare its effects with its well-studied analog, DIM-C-pPhOH, and discuss its potential relative to other therapeutic alternatives.

In Vitro Effects: A Comparative Analysis

The in vitro activity of this compound has been evaluated in a range of cancer cell lines, demonstrating its broad anti-cancer potential. Key effects include the inhibition of cell proliferation and the induction of apoptosis.

Data Presentation: Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analog DIM-C-pPhOH in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound ACHNRenal Cell Carcinoma11.7[2]
786-ORenal Cell Carcinoma13.4[2]
DIM-C-pPhOH ACHNRenal Cell Carcinoma13.6[4]
786-ORenal Cell Carcinoma13.0[4]
RKOColon Cancer21.2 (48h)[5]
SW480Colon Cancer21.4 (48h)[5]
Key In Vitro Findings
  • Inhibition of Cell Growth: this compound effectively inhibits the growth of various cancer cell lines, including renal, breast, and rhabdomyosarcoma cells.[2] Its potency is comparable to that of DIM-C-pPhOH.[2][4]

  • Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells. This is evidenced by increased Annexin V staining and cleavage of caspases.[2][4]

  • Downregulation of Survival Proteins: As an NR4A1 antagonist, this compound decreases the expression of several pro-survival proteins, including PAX3-FOXO1A, N-Myc, Rassf4, MyoD1, Grem1, and DAPK1 in rhabdomyosarcoma cells.[2]

  • Induction of ER Stress: The compound has been shown to induce markers of endoplasmic reticulum (ER) stress, such as CHOP, ATF4, and p-PERK.[2]

In Vivo Effects: Preclinical Evidence

While in vivo data for this compound is less extensive compared to its in vitro characterization, preliminary studies and data from related compounds highlight its potential therapeutic efficacy.

Data Presentation: Comparative In Vivo Studies of DIM Analogs

Direct comparative in vivo studies for this compound are limited. The table below presents available data for this compound and related DIM analogs to provide a broader context of their in vivo potential.

CompoundAnimal ModelCancer TypeDosageKey OutcomesCitation
This compound Mouse model of E. coli pneumoniaN/A2 mg/kg (single intratracheal dose)Augmented phagocytic activity of alveolar macrophages, reduced mortality.[2]
DIM-C-pPhOH Orthotopic mouse model (A549 cells)Lung Cancer30 mg/kg/day (oral gavage)Significant inhibition of tumor growth and lung metastasis.[6]
DIM-C-pPhBr Nude mice with RKO cell xenograftsColon CancerNot specifiedInhibited tumor volume and weight, increased apoptosis.[7]

Note: The in vivo study with this compound was not in a cancer model but demonstrates its biological activity in vivo. The data for other DIM analogs in cancer models suggest the potential for this compound to exhibit similar anti-tumor effects. Further in vivo studies in relevant cancer models are warranted.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the antagonism of the NR4A1 signaling pathway.

DIM_C_pPhCO2Me_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K_4EBP1 p70S6K / 4E-BP1 mTOR->p70S6K_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K_4EBP1->Protein_Synthesis Promotes NR4A1 NR4A1 Target_Genes Pro-survival Genes (e.g., Survivin, Bcl-2) NR4A1->Target_Genes Transcription Sp1 Sp1 Sp1->Target_Genes Co-activation DIM_C_pPhCO2Me This compound DIM_C_pPhCO2Me->NR4A1 Antagonizes

Caption: Simplified signaling pathway of this compound action.

As an antagonist, this compound binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[8] This leads to the downregulation of NR4A1 target genes that are critical for cancer cell survival and proliferation, such as survivin and Bcl-2.[4] Furthermore, the inhibition of NR4A1 by DIM compounds has been shown to suppress the mTOR signaling pathway, a central regulator of cell growth and metabolism.[5]

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Culture
  • Cell Lines: Cancer cell lines such as ACHN, 786-O (renal), MCF-7, MDA-MB-231 (breast), RKO, SW480 (colon), and Rh30 (rhabdomyosarcoma) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9][10]

In Vitro Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with varying concentrations of This compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, or 72 hours.[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved caspase-3, PARP, p-mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Orthotopic Mouse Model of Pancreatic Cancer
  • Cell Preparation: Culture human pancreatic cancer cells (e.g., L3.6pl) and resuspend them in a mixture of media and Matrigel.[12][13]

  • Animal Model: Use athymic nude mice (4-6 weeks old).

  • Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.

  • Orthotopic Injection: Inject the cancer cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the tail of the pancreas.[14]

  • Suturing: Close the abdominal wall and skin with sutures.

  • Treatment: After tumor establishment (e.g., 1 week), begin treatment with this compound or vehicle control via oral gavage.

  • Monitoring: Monitor tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.[14]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors for further analysis (e.g., weight, histology, western blotting).

Comparison with Alternatives

This compound is one of several NR4A1 antagonists being investigated for cancer therapy. Other notable antagonists include:

  • DIM-C-pPhOH: A closely related analog with very similar in vitro and in vivo activities.[4][6]

  • Celastrol: A natural compound that also targets NR4A1, but its clinical development has been hampered by low bioavailability and a narrow therapeutic window.[15]

  • Other C-DIMs: A variety of other C-substituted diindolylmethanes with different substitutions on the phenyl ring have been synthesized and show varying degrees of NR4A1 antagonist activity.[8]

The development of "buttressed" analogs of DIM-C-pPhOH, which are more resistant to metabolism, has shown increased potency in vivo, suggesting a promising direction for future drug development in this class of compounds.[16]

Conclusion

This compound is a potent NR4A1 antagonist with significant anti-cancer activity in a variety of in vitro models. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While in vivo data for this specific compound is still emerging, the promising results from closely related analogs suggest a high potential for therapeutic efficacy. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising class of anti-cancer agents.

References

A Head-to-Head Comparison of DIM-C-pPhCO2Me and Other Prominent NR4A1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The orphan nuclear receptor NR4A1 (Nur77) has emerged as a critical pro-oncogenic factor in a multitude of solid tumors, driving key pathways in cell proliferation, survival, and migration.[1] Its druggability has led to the development of various inhibitors, each with distinct biochemical profiles and mechanisms of action. This guide provides a comprehensive, data-driven comparison of 1,1-bis(3'-indolyl)-1-(p-carboxymethylphenyl)methane (DIM-C-pPhCO2Me) with other well-characterized NR4A1 inhibitors, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Performance Analysis

The following tables summarize the inhibitory potency and binding affinity of this compound and other notable NR4A1 inhibitors based on available experimental data.

Table 1: Inhibitory Concentration (IC50) of NR4A1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound ACHNRenal Cell Carcinoma11.7[2]
786-ORenal Cell Carcinoma13.4[2]
Rh30Rhabdomyosarcoma~6.6 - 15[3]
RDRhabdomyosarcoma~6.6 - 29[3]
DIM-C-pPhOHACHNRenal Cell Carcinoma13.6[4]
786-ORenal Cell Carcinoma13.0[4]
RKOColon Cancer21.2[5]
SW480Colon Cancer21.4[5]
CelastrolH460Non-Small Cell Lung Cancer0.83[6]
PC-9Non-Small Cell Lung Cancer0.65[6]
H520Non-Small Cell Lung Cancer0.52[6]
KaempferolRh30RhabdomyosarcomaNot explicitly defined[7]
QuercetinRh30RhabdomyosarcomaNot explicitly defined[7]
Cytosporone BLNCaPProstate Cancer~5 - 10[8]

Table 2: Binding Affinity (Kd) of NR4A1 Inhibitors

InhibitorBinding Assay MethodKd (µM)Reference
DIM-C-pPhOHTryptophan Fluorescence0.10[9]
CelastrolNot Specified0.29[10]
Cytosporone BNot Specified0.74[10]
KaempferolTryptophan Fluorescence3.1[7]
QuercetinTryptophan Fluorescence0.93[7]

Mechanism of Action and Signaling Pathways

NR4A1 antagonists, including this compound, function by inhibiting the transcriptional activity of the NR4A1 receptor. This leads to the downregulation of multiple pro-oncogenic genes and the disruption of key signaling cascades that are crucial for cancer cell growth and survival. A primary mechanism involves the inhibition of the mTOR signaling pathway.[9][11]

NR4A1 promotes mTOR signaling by suppressing cellular stress, partly through the regulation of genes like TXNDC5 and IDH1.[2][9] Inhibition of NR4A1 leads to an increase in reactive oxygen species (ROS), which in turn activates stress-response pathways. This includes the induction of sestrin-2, a protein that activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1, ultimately leading to the suppression of mTOR signaling and a decrease in cell proliferation and survival.[3][9]

NR4A1_mTOR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NR4A1 NR4A1 Pro_oncogenic_Genes Pro-oncogenic Genes (e.g., TXNDC5, IDH1) NR4A1->Pro_oncogenic_Genes ROS ROS Pro_oncogenic_Genes->ROS Suppression Sestrin2 Sestrin-2 ROS->Sestrin2 AMPK AMPK Sestrin2->AMPK TSC_complex TSC Complex AMPK->TSC_complex mTORC1 mTORC1 TSC_complex->mTORC1 Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound & Other Inhibitors Inhibitor->NR4A1 Inhibition

NR4A1-mediated mTOR signaling and its inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of NR4A1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of NR4A1 inhibitors on cancer cell lines and to calculate IC50 values.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NR4A1 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells add_inhibitor Add NR4A1 Inhibitor (Serial Dilution) plate_cells->add_inhibitor incubate Incubate (24-72h) add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

General workflow for an MTT cell viability assay.
Luciferase Reporter Assay

This assay is employed to measure the antagonist activity of compounds on NR4A1-mediated gene transcription.

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc) and an NR4A1 expression vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

  • Compound Treatment: After an initial incubation period for transfection, treat the cells with the NR4A1 inhibitor or a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in luciferase activity in the presence of the inhibitor indicates its antagonist effect.[9]

NR4A1 Binding Assay (Tryptophan Fluorescence)

This biophysical assay directly measures the binding affinity of inhibitors to the NR4A1 protein.

  • Protein Preparation: Purify the ligand-binding domain (LBD) of the NR4A1 protein.

  • Fluorescence Measurement: Excite the tryptophan residues within the NR4A1 LBD at a specific wavelength (e.g., 285 nm) and measure the emission spectrum (e.g., 300-420 nm).

  • Ligand Titration: Add increasing concentrations of the NR4A1 inhibitor to the protein solution.

  • Fluorescence Quenching: As the inhibitor binds to the LBD, it can cause a quenching (decrease) of the intrinsic tryptophan fluorescence.

  • Data Analysis: Plot the change in fluorescence intensity against the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[7]

References

Cross-Validation of DIM-C-pPhCO2Me's Anticancer Efficacy Across Diverse Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anticancer effects of DIM-C-pPhCO2Me, a novel antagonist of the nuclear receptor 4A1 (NR4A1), across various tumor models. Its performance is benchmarked against standard-of-care chemotherapeutic agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

Abstract

This compound has emerged as a promising anti-cancer agent, demonstrating notable efficacy in preclinical studies. As an antagonist of NR4A1, a key regulator of cancer cell proliferation, survival, and migration, this compound presents a targeted approach to cancer therapy. This guide synthesizes available data on its performance in renal, breast, and rhabdomyosarcoma cancer models, offering a direct comparison with conventional chemotherapeutics such as cisplatin, doxorubicin, and vincristine. The data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key signaling pathways and workflows.

In Vitro Efficacy: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.

Table 1: Renal Cell Carcinoma

Cell LineCompoundIC50 (µM)Citation
ACHNThis compound11.7[1]
786-OThis compound13.4[1]
ACHNCisplatin> 64[2]
786-OCisplatin> 64[2]
Caki-1Cisplatin> 64[2]
786-OCisplatin0.96 ± 0.15[3]
Caki-1Cisplatin0.93 ± 0.12[3]

Table 2: Breast Cancer

Cell LineCompoundIC50 (µM)Citation
MCF-7This compoundData not available
MDA-MB-231This compoundData not available
MCF-7Doxorubicin8.306[1]
MDA-MB-231Doxorubicin6.602[1]
MCF-7Doxorubicin9.908[4]
MDA-MB-231Doxorubicin0.69[4]
MCF-7Doxorubicin~1.97 (1.1 µg/ml)[5]
MDA-MB-231Doxorubicin~2.5 (1.38 µg/ml)[5]

Table 3: Rhabdomyosarcoma

Cell LineCompoundIC50 (nM)Citation
Rh30This compoundData not available
Murine RMSVincristine2.1[6]
Human RMSVincristine3.0[6]

In Vivo Antitumor Activity

While specific in vivo data for this compound is limited in the reviewed literature, a study on a closely related analog, DIM-C-pPhOCH3, demonstrated significant tumor growth inhibition in a colon cancer xenograft model. Male athymic nude mice bearing RKO cell xenografts treated with 25 mg/kg/day of DIM-C-pPhOCH3 by oral gavage showed a marked reduction in both tumor volume and weight compared to the control group.[7] This suggests the potential for in vivo efficacy of the this compound compound, warranting further investigation in relevant tumor models.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the antagonism of NR4A1. This interaction leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

Key Molecular Targets and Pathways:
  • Downregulation of Oncogenic Fusion Proteins and Transcription Factors: In rhabdomyosarcoma cells (Rh30), this compound treatment leads to a decrease in the expression of the PAX3-FOXO1A fusion protein.[1] This is significant as PAX3-FOXO1 is a key driver of this cancer subtype. The treatment also downregulates associated oncoproteins including N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce markers of ER stress, including CHOP, ATF4, and p-PERK.[1] Prolonged ER stress can trigger apoptosis in cancer cells.

  • Inhibition of mTOR Signaling: The broader class of C-DIM compounds, including analogs of this compound, have been shown to inhibit the mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival.

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.

DIM_C_pPhCO2Me_Signaling_Pathway cluster_downstream Downstream Effects NR4A1 NR4A1 PAX3_FOXO1A PAX3-FOXO1A NR4A1->PAX3_FOXO1A Regulates mTOR_Signaling mTOR Signaling NR4A1->mTOR_Signaling Regulates Oncogenic_Targets N-Myc, Rassf4, MyoD1, Grem1, DAPK1 PAX3_FOXO1A->Oncogenic_Targets Activates Cell_Survival Cell Survival & Proliferation Oncogenic_Targets->Cell_Survival ER_Stress ER Stress (CHOP, ATF4, p-PERK) Apoptosis Apoptosis ER_Stress->Apoptosis mTOR_Signaling->Cell_Survival This compound This compound This compound->ER_Stress Induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of this compound and comparator drugs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or the comparator drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PAX3-FOXO1A, N-Myc, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo antitumor efficacy of a compound.

  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., this compound or comparator) via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.

The following diagram illustrates a typical experimental workflow for evaluating an anticancer compound.

Experimental_Workflow Start Start: Select Cancer Models In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cell_Culture Cell Culture (e.g., ACHN, MCF-7, Rh30) In_Vitro->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot (Analyze Protein Expression) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Xenograft Model (e.g., Nude Mice) In_Vivo->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Tumor_Growth->Data_Analysis Conclusion Conclusion: Evaluate Anticancer Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for anticancer drug evaluation.

Conclusion and Future Directions

The available data indicates that this compound is a promising anticancer agent with potent activity against renal cell carcinoma in vitro. Its mechanism of action, involving the antagonism of NR4A1 and subsequent modulation of key oncogenic pathways, provides a strong rationale for its further development.

However, to fully validate its therapeutic potential, further cross-validation studies are essential. Specifically, future research should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer and rhabdomyosarcoma.

  • Conducting in vivo efficacy studies of this compound in xenograft models of renal, breast, and rhabdomyosarcoma to confirm its antitumor activity.

  • Performing direct, head-to-head comparative studies of this compound against standard-of-care chemotherapeutics in the same experimental settings to accurately gauge its relative potency and potential for clinical translation.

  • Further elucidating the downstream signaling pathways affected by this compound to identify potential biomarkers for patient stratification and to explore rational combination therapies.

By addressing these key areas, the full therapeutic potential of this compound as a novel targeted therapy for a range of malignancies can be more definitively established.

References

Safety Operating Guide

Proper Disposal of DIM-C-pPhCO2Me: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of DIM-C-pPhCO2Me, a nuclear receptor 4A1 (NR4A1) antagonist used in various cancer research applications. Adherence to these procedures is vital to protect personnel and the environment.

Immediate Safety and Handling Protocols

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures based on available safety data sheets for similar compounds.

Protective MeasureSpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respiratorTo prevent inhalation of the compound, which may be an irritant.
Hand Protection Chemical-resistant rubber glovesTo avoid skin contact.
Eye Protection Chemical safety gogglesTo protect eyes from potential splashes or airborne particles.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound, as with many research chemicals, is through a licensed hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Segregation and Storage :

    • Store waste this compound, including any surplus or non-recyclable solutions, in a designated, sealed, and properly labeled container.

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: 4-(di-1H-indol-3-ylmethyl)-benzoic acid methyl ester (this compound).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Licensed Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as personal protective equipment, absorbent pads from spill clean-ups, and empty containers, should be treated as hazardous waste.

    • Contaminated packaging and disposable labware should be collected and disposed of as unused product in the same hazardous waste stream.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment : For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.

  • Collection : Carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.

  • Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined above.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal cluster_spill Spill Response A Identify Waste (Surplus, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Secure, Ventilated Area C->D E Arrange for Pickup by a Licensed Disposal Company D->E F Provide Waste Information to Disposal Company E->F S1 Contain Spill with Absorbent Material S2 Collect Contaminated Material S1->S2 S3 Decontaminate Spill Area with Alcohol S2->S3 S3->C Dispose of as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

It is the responsibility of all laboratory personnel to be familiar with and adhere to their institution's specific hazardous waste management policies, which should align with local and national regulations. By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling DIM-C-pPhCO2Me

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of DIM-C-pPhCO2Me, a nuclear receptor 4A1 (NR4A1) antagonist used in cancer research. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, a conservative approach based on established laboratory safety protocols for handling potent, novel research chemicals is mandated.

Hazard Assessment and Risk Mitigation

This compound is an active pharmacological agent designed to induce apoptosis in cancer cells.[1] While its specific toxicity to healthy human cells is not well-documented, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the compound to be used, the procedures to be performed, and the potential for aerosol generation or spillage.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Key Considerations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[2][3][4]Protects against splashes of the compound in solution and airborne particles of the solid form.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Check manufacturer's glove compatibility charts for the specific solvents being used. Change gloves immediately if contaminated.
Body Protection A fully buttoned lab coat.[2] For procedures with a higher risk of contamination, a disposable gown or apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.Required for any procedure that may generate aerosols of the compound.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills and falling objects.[2]

Engineering Controls and Safe Handling Practices

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 5 Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Step 6 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 7

Caption: A step-by-step workflow for the safe handling of this compound.

  • Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure.

  • Solution Preparation: this compound is soluble in DMSO and Ethanol.[5] Prepare solutions in the fume hood.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and follow your institution's spill cleanup procedures. For a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Category Procedure
Storage Store this compound in a tightly sealed, clearly labeled container. Recommended storage temperatures are -20°C for long-term storage and 4°C for short-term storage. Protect from light and moisture.
Disposal All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) should be collected in a designated, sealed hazardous waste container. Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

Emergency Response Protocol

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove contaminated clothing.\nWash affected area with soap and water for 15 minutes. Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. Skin Contact->Remove contaminated clothing.\nWash affected area with soap and water for 15 minutes. Immediately flush eyes with water for at least 15 minutes.\nHold eyelids open. Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. Eye Contact->Immediately flush eyes with water for at least 15 minutes.\nHold eyelids open. Move to fresh air.\nIf breathing is difficult, provide oxygen. Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->Move to fresh air.\nIf breathing is difficult, provide oxygen. Do NOT induce vomiting.\nRinse mouth with water. Do NOT induce vomiting. Rinse mouth with water. Ingestion->Do NOT induce vomiting.\nRinse mouth with water. Seek Medical Attention Seek Medical Attention Remove contaminated clothing.\nWash affected area with soap and water for 15 minutes.->Seek Medical Attention Immediately flush eyes with water for at least 15 minutes.\nHold eyelids open.->Seek Medical Attention Move to fresh air.\nIf breathing is difficult, provide oxygen.->Seek Medical Attention Do NOT induce vomiting.\nRinse mouth with water.->Seek Medical Attention

Caption: Immediate actions to take in case of accidental exposure to this compound.

In the event of an exposure, follow the procedures outlined above and immediately seek medical attention. Provide the medical personnel with as much information as possible about the compound.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIM-C-pPhCO2Me
Reactant of Route 2
Reactant of Route 2
DIM-C-pPhCO2Me

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.